Ftivazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOBQSIXLVPDV-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ftivazide's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a hydrazide derivative of isonicotinic acid, is an anti-tuberculosis agent with a mechanism of action analogous to that of the frontline drug isoniazid (INH). As a prodrug, this compound requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug subsequently inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. This in-depth guide details the molecular mechanisms of this compound's action, presents key quantitative data for analogous compounds, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows.
Core Mechanism of Action
This compound exerts its bactericidal effect through a multi-step process that begins with its passive diffusion into the Mycobacterium tuberculosis bacillus and culminates in the disruption of cell wall biosynthesis.
Prodrug Activation by KatG
This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the mycobacterium to become a potent antibacterial agent.[1][2] This activation is catalyzed by the multifunctional catalase-peroxidase enzyme, KatG.[1][3][4] The process is believed to involve the generation of a reactive radical species from the hydrazide moiety of this compound, similar to the activation of isoniazid.[5][6] This activation can be influenced by the presence of oxidants like hydrogen peroxide or superoxide radicals.[6][7] Mutations in the katG gene are a primary mechanism of resistance to isoniazid and would likely confer resistance to this compound as well.[3]
Inhibition of Mycolic Acid Synthesis
The primary target of activated this compound is the mycolic acid biosynthesis pathway.[1][2][8] Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, impermeable barrier.[1][2] By inhibiting their synthesis, this compound compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell lysis.[1] This also renders the bacterium more susceptible to the host's immune response.[1][2]
The Molecular Target: InhA
The specific enzyme inhibited by the activated form of this compound is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][4] The activated drug covalently attaches to the NAD⁺ cofactor, forming an adduct.[5][9][10] This drug-NAD⁺ adduct then acts as a potent, slow, tight-binding inhibitor of InhA.[4][11] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids.[1][12] Inhibition of InhA halts this elongation process, preventing the formation of mature mycolic acids.
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15]
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | H37Rv (susceptible) | 0.02 - 0.04 | 0.15 - 0.29 | [16] |
| Isoniazid | INH-Resistant (katG S315T) | > 1.0 | > 7.3 | [3] |
| Direct InhA Inhibitor (NITD-916) | H37Rv (susceptible) | 0.042 | 0.04 | [12] |
| Direct InhA Inhibitor (NITD-916) | INH-Resistant (katG mutant) | 0.04 - 0.16 | 0.04 - 0.16 | [12] |
Table 2: InhA Enzyme Inhibition (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |
| Isoniazid-NAD adduct | InhA | ~0.05 - 0.1 | Pre-activated with KatG | [4] |
| Direct InhA Inhibitor (NITD-564) | InhA | 0.59 | In vitro enzymatic assay | [12] |
| Direct InhA Inhibitor (Compound 7) | InhA | 0.22 | In vitro enzymatic assay | [17] |
Experimental Protocols
The following protocols describe key methodologies used to investigate the mechanism of action of this compound and similar anti-tubercular agents.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the MIC of a compound against M. tuberculosis. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (7H9-S)
-
This compound stock solution (in DMSO or water)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile water
Procedure:
-
Prepare a fresh subculture of M. tuberculosis on Löwenstein-Jensen medium.
-
Prepare an inoculum in 7H9-S broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute this suspension 1:20 in 7H9-S broth.
-
Add 100 µL of 7H9-S broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the diluted bacterial inoculum to each well. Include a drug-free well as a positive growth control and a well with only medium as a negative control.
-
Add sterile water to the perimeter wells to minimize evaporation.
-
Seal the plate in a plastic bag and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate overnight.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1][18]
The workflow for the REMA is depicted in the following diagram.
In Vitro InhA Inhibition Assay
This is a biochemical assay to measure the direct inhibition of the InhA enzyme by a compound. The activity of InhA is monitored by the oxidation of its cofactor, NADH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
Substrate (e.g., 2-trans-dodecenoyl-CoA or DD-CoA)
-
Activated this compound (or this compound plus KatG and an oxidant for in situ activation)
-
Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)
-
96-well UV-transparent plates
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor (activated this compound). Use a control with no inhibitor.
-
Add a fixed concentration of NADH (e.g., 250 µM).
-
Add a fixed concentration of the InhA enzyme (e.g., 10-100 nM).
-
Pre-incubate the enzyme, inhibitor, and NADH mixture at room temperature for 10-20 minutes.
-
Initiate the reaction by adding the substrate (e.g., 25 µM DD-CoA).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear phase of the reaction.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[19][20]
Mycolic Acid Synthesis Inhibition Assay
This whole-cell assay determines if a compound inhibits the synthesis of mycolic acids by radiolabeling, extracting, and analyzing the lipids.
Materials:
-
M. tuberculosis culture
-
7H9-S broth
-
This compound
-
[¹⁴C]-acetic acid (radiotracer)
-
Saponification reagent (e.g., 15% tetrabutylammonium hydroxide)
-
Acidification reagent (e.g., HCl)
-
Extraction solvents (e.g., diethyl ether, dichloromethane)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvents (e.g., hexane:ethyl acetate)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Treat the culture with varying concentrations of this compound for a defined period (e.g., 6 hours). Include an untreated control.
-
Add [¹⁴C]-acetic acid to each culture and incubate for several hours to allow for incorporation into lipids.
-
Harvest the bacterial cells by centrifugation and wash them.
-
Perform saponification and acidification to cleave fatty acids from lipids.
-
Extract the mycolic acid methyl esters (MAMEs) using organic solvents.
-
Spot the extracted MAMEs onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate different classes of mycolic acids (alpha-, methoxy-, and keto-mycolates).
-
Visualize the radiolabeled mycolic acids using a phosphorimager or autoradiography.
-
A reduction in the intensity of the mycolic acid spots in the this compound-treated samples compared to the control indicates inhibition of mycolic acid synthesis.[12][21]
The logical relationship of these key experiments in characterizing this compound's mechanism of action is presented below.
Conclusion
The mechanism of action of this compound in Mycobacterium tuberculosis is well-understood through its strong analogy with isoniazid. It functions as a prodrug that is activated by the mycobacterial enzyme KatG to form a reactive species. This activated molecule, in complex with NAD⁺, potently inhibits the InhA enzyme, a crucial component of the FAS-II system. The resulting blockade of mycolic acid synthesis leads to the destruction of the mycobacterial cell wall and cell death. The experimental protocols detailed herein provide a robust framework for the continued study of this compound and the discovery of new anti-tubercular agents targeting this validated pathway. Direct inhibitors of InhA that do not require KatG activation remain a high-priority area for research, as they have the potential to be effective against isoniazid-resistant strains of M. tuberculosis.[11][12][18][22]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative bioavailability of rifampicin, isoniazid and pyrazinamide from a four drug fixed dose combination with separate formulations at the same dose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Catalase-peroxidases (KatG) exhibit NADH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. InhA inhibitors as potential antitubercular agents : Oriental Journal of Chemistry [orientjchem.org]
- 12. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. idexx.com [idexx.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative bioequivalence study of rifampicin and isoniazid combinations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ftivazide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological action of Ftivazide, a compound with known anti-tuberculosis activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the chemical formula C₁₄H₁₃N₃O₃, is scientifically known as N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure is characterized by an isonicotinoyl moiety derived from isoniazid, linked to a vanillylidene group through a hydrazone bridge. This hydrazone linkage is a critical pharmacophoric feature contributing to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃O₃ | |
| Molecular Weight | 271.27 g/mol | |
| IUPAC Name | N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
| CAS Number | 149-17-7 | |
| Synonyms | Phthivazid, Isonicotinic acid vanillylidenehydrazide |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the condensation reaction of isoniazid (isonicotinic acid hydrazide) and vanillin (4-hydroxy-3-methoxybenzaldehyde). Two primary methodologies have been reported: conventional heating under reflux and microwave-assisted synthesis.
Experimental Protocol 1: Conventional Reflux Synthesis
This protocol is based on the method described by Roopashree et al. (2016).
Materials:
-
Vanillin (C₈H₈O₃)
-
Isonicotinic acid hydrazide (C₆HⲇN₃O)
-
Absolute ethanol
Procedure:
-
Equimolar quantities of vanillin and isonicotinic acid hydrazide are taken in a round-bottom flask.
-
Absolute ethanol is added to the flask to dissolve the reactants.
-
The mixture is heated to reflux for a period of 6 hours.
-
The progress of the reaction can be monitored using thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
Caption: Experimental workflow for the conventional synthesis of this compound.
Experimental Protocol 2: Microwave-Assisted Synthesis
A more rapid and efficient synthesis can be achieved using microwave irradiation, as suggested by similar hydrazone syntheses.
Materials:
-
Vanillin (C₈H₈O₃)
-
Isonicotinic acid hydrazide (C₆HⲇN₃O)
-
Methanol
Procedure:
-
In a microwave-safe vessel, dissolve equimolar amounts of vanillin and isonicotinic acid hydrazide in methanol.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).
-
After irradiation, the vessel is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
This compound functions as a prodrug and is thought to exert its antitubercular activity through a mechanism similar to that of isoniazid. The primary target is the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.
The proposed mechanism involves the following steps:
-
Activation: this compound is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
-
Inhibition of InhA: The activated form of the drug covalently binds to NAD⁺ to form an adduct. This adduct then inhibits the activity of the enoyl-acyl carrier protein reductase, InhA.
-
Disruption of Mycolic Acid Synthesis: InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that form the meromycolate chain of mycolic acids. Inhibition of InhA disrupts this elongation process, leading to a halt in mycolic acid production.
-
Cell Death: The depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, ultimately leading to bacterial cell death.
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data on Antitubercular Activity
While extensive quantitative data for this compound from a single source is limited in the available literature, the following table summarizes the reported in vitro activity of this compound and related compounds against Mycobacterium tuberculosis.
| Compound | Strain | MIC (µg/mL) | Source |
| This compound analogue | M. tuberculosis H37Ra | 9.77 | |
| Isoniazid | M. tuberculosis H37Ra | Comparable to this compound analogue |
It is important to note that this compound is often considered a second-line anti-tubercular agent, particularly for use against multi-drug-resistant (MDR-TB) strains of Mycobacterium tuberculosis.
Logical Relationship of this compound's Action
The following diagram illustrates the logical progression from the administration of this compound to its ultimate effect on Mycobacterium tuberculosis.
Caption: Logical flow of this compound's mechanism of action.
Biochemical Pathways Targeted by Ftivazide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ftivazide, a hydrazide-containing antitubercular agent, primarily targets the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis (Mtb), a critical process for the formation and maintenance of the bacterial cell wall.[1][2] As a prodrug, this compound requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form of the drug subsequently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition disrupts the elongation of fatty acid precursors, leading to the cessation of mycolic acid synthesis, compromising cell wall integrity, and ultimately resulting in bacterial cell death.[1][2] This guide provides a detailed overview of the biochemical pathways targeted by this compound, methodologies for relevant experimental assays, and a comparative analysis with the well-characterized analogous drug, isoniazid.
Mechanism of Action
This compound's mechanism of action is a multi-step process that begins with its passive diffusion into the Mycobacterium tuberculosis bacillus and culminates in the inhibition of a critical enzyme in the mycolic acid synthesis pathway.
Prodrug Activation by KatG
This compound is administered in an inactive form and requires bioactivation within the mycobacterium.[2] This activation is catalyzed by the multifunctional catalase-peroxidase enzyme, KatG.[2] The enzyme, in the presence of an oxidizing agent, is thought to convert this compound into a reactive species. While the exact reactive intermediate of this compound has not been explicitly characterized in the available literature, the mechanism is considered analogous to that of isoniazid. For isoniazid, KatG catalyzes its oxidation to an isonicotinoyl radical.[3][4]
Inhibition of InhA and Mycolic Acid Synthesis
The activated form of this compound targets and inhibits the NADH-dependent enoyl-acyl carrier protein reductase, InhA.[5] InhA is a vital enzyme in the FAS-II pathway, responsible for the elongation of C20 to C26 fatty acids, which are precursors for the long-chain mycolic acids.[6] By inhibiting InhA, the activated drug blocks the synthesis of these essential mycolic acids, which are unique and crucial components of the mycobacterial cell wall, providing a protective barrier against environmental stresses and host immune responses.[1][2] The disruption of mycolic acid biosynthesis weakens the cell wall, leading to increased permeability and eventual cell lysis.
Quantitative Data
| Parameter | Isoniazid (INH) | Reference |
| InhA IC50 (as INH-NAD adduct) | < 0.4 nM (Kd) | [7] |
| KatG Catalytic Efficiency (kcat/Km) for Catalase Activity | (2.4 ± 0.028) × 106 M−1 s−1 | [3] |
Signaling Pathways and Experimental Workflows
This compound's Impact on the Mycolic Acid Biosynthesis Pathway
The following diagram illustrates the biochemical pathway targeted by this compound, leading to the inhibition of mycolic acid synthesis.
Caption: this compound activation and inhibition of the mycolic acid synthesis pathway.
Experimental Workflow for Assessing InhA Inhibition
The following diagram outlines a general workflow for determining the inhibitory effect of a compound like this compound on InhA activity.
Caption: General workflow for determining the IC50 of an InhA inhibitor.
Experimental Protocols
InhA Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against purified Mtb InhA.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
trans-2-dodecenoyl-CoA (or other suitable enoyl-ACP reductase substrate)
-
NADH
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate or cuvette, prepare reaction mixtures containing the assay buffer, a fixed concentration of InhA (e.g., 50-100 nM), and a fixed concentration of NADH (e.g., 100-250 µM).
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C) for a defined period.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., 25-50 µM trans-2-dodecenoyl-CoA).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
KatG Activity Assays (General Protocols)
The activation of this compound by KatG is a critical step. The enzymatic activity of KatG can be assessed through its catalase and peroxidase functions.
Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by KatG.
Materials:
-
Purified recombinant Mtb KatG enzyme
-
Hydrogen peroxide (H2O2) solution
-
Assay buffer (e.g., 10 mM potassium phosphate buffer, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of H2O2 (e.g., 12.5 mM).
-
Initiate the reaction by adding a small amount of purified KatG enzyme.
-
Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the degradation of H2O2.
-
Calculate the catalase activity based on the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2 at 240 nm.
Principle: This assay measures the oxidation of a chromogenic substrate by KatG in the presence of a peroxide.
Materials:
-
Purified recombinant Mtb KatG enzyme
-
A chromogenic peroxidase substrate (e.g., o-dianisidine or ABTS)
-
A peroxide (e.g., tert-butyl hydroperoxide or H2O2)
-
Assay buffer (e.g., 50 mM potassium phthalate buffer, pH 4.5)
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength for the oxidized substrate (e.g., 460 nm for o-dianisidine)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, the chromogenic substrate, and the peroxide.
-
Initiate the reaction by adding a small amount of purified KatG enzyme.
-
Monitor the increase in absorbance at the specific wavelength for the oxidized product over time.
-
Calculate the peroxidase activity based on the rate of formation of the colored product, using its molar extinction coefficient.
Conclusion
This compound exerts its antitubercular effect through a well-defined biochemical pathway involving prodrug activation by KatG and subsequent inhibition of InhA, a critical enzyme in mycolic acid biosynthesis. This mechanism of action, analogous to that of isoniazid, underscores the importance of the FAS-II pathway as a key target for antitubercular drug development. While specific quantitative data for this compound remain to be fully elucidated in publicly accessible literature, the experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this and other hydrazide-based antitubercular agents. Future studies focusing on the detailed kinetics of this compound's interaction with KatG and InhA would provide valuable insights for the optimization of this class of drugs.
References
- 1. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Resistance in Mycobacterium tuberculosis: PEROXIDASE INTERMEDIATE BYPASS CAUSES POOR ISONIAZID ACTIVATION BY THE S315G MUTANT OF M. TUBERCULOSIS CATALASE-PEROXIDASE (KatG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Ftivazide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ftivazide is a synthetic derivative of isoniazid, an essential first-line antibiotic in the treatment of tuberculosis. As a hydrazone, this compound was developed to improve upon the therapeutic profile of isoniazid. This technical guide provides a comprehensive overview of the molecular formula, properties, mechanism of action, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in the field of drug development. While this compound has been a subject of study, publicly available, specific quantitative data from extensive clinical trials regarding its efficacy, pharmacokinetics, and safety profile are limited. This document compiles the available scientific information to serve as a foundational resource.
Molecular Formula and Physicochemical Properties
This compound is chemically known as N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide. Its core structure consists of a pyridine ring linked to a vanillin-derived moiety through a hydrazone bridge.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃N₃O₃ | [1][2][3] |
| Molecular Weight | 271.27 g/mol | [3][4] |
| CAS Number | 149-17-7 | [1] |
| IUPAC Name | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide | [5] |
| Synonyms | Phthivazid, Isonicotinic acid vanillylidenehydrazide | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 219-220 °C | [6][7] |
| pKa | 8.65 ± 0.35 (Predicted) | [6][8] |
| Solubility | Moderately soluble in water and organic solvents | [1] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effect.[1] Its primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the unique and robust cell wall of Mycobacterium tuberculosis.[1] The disruption of this protective layer leads to bacterial cell death.
The specific target of activated this compound is the enoyl-acyl carrier protein reductase, known as InhA.[2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acid precursors of mycolic acids. By inhibiting InhA, this compound effectively halts the synthesis of mycolic acids, compromising the structural integrity of the bacterial cell wall.
Efficacy, Pharmacokinetics, and Safety Profile
Table 2: Summary of Available Data on this compound
| Parameter | Information | Reference(s) |
| Efficacy | Indicated for multi-drug-resistant tuberculosis (MDR-TB). Clinical trial data with specific success rates are not widely available. | [2] |
| Pharmacokinetics | Well-absorbed in the gastrointestinal tract after oral administration. Widely distributed in tissues, including the lungs. Metabolized in the liver to its active form and primarily excreted through the kidneys. Specific parameters like Cmax, Tmax, and half-life are not well-documented in publicly accessible literature. | [1] |
| Safety Profile | Common side effects may include gastrointestinal disturbances (nausea, vomiting, stomach pain), headache, dizziness, and fatigue. Rare but serious side effects can include hepatic dysfunction. Use with caution in patients with pre-existing liver conditions. Contraindicated in cases of known allergy or severe liver impairment. Safety in pregnant or breastfeeding women is not well-established. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
This compound is synthesized through a condensation reaction between isoniazid (isonicotinic acid hydrazide) and vanillin (4-hydroxy-3-methoxybenzaldehyde).
Materials:
-
Isoniazid
-
Vanillin
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
-
Reflux apparatus
-
Filtration equipment
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of isoniazid and vanillin in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture (optional, to increase the reaction rate).
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.
-
Dry the purified crystals and determine the yield and melting point.
In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microplates
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution
-
Alamar Blue reagent
-
Tween 80
-
Sterile water
-
Incubator (37°C)
Procedure:
-
Prepare serial dilutions of this compound in the 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.
-
Add 100 µL of the bacterial suspension to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with media only as sterile controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Mycolic Acid Analysis by Thin-Layer Chromatography (TLC)
This protocol outlines the extraction and analysis of mycolic acids from Mycobacterium tuberculosis treated with this compound to confirm the inhibition of mycolic acid synthesis.
Materials:
-
Mycobacterium tuberculosis culture (treated with this compound and untreated control)
-
Saponification reagent (e.g., 25% KOH in methanol/water)
-
Diethyl ether
-
Sulfuric acid (20% w/w)
-
Diazomethane-ether solution (for methylation)
-
TLC plates (silica gel G)
-
TLC developing chamber
-
Elution systems (e.g., petroleum ether/diethyl ether)
-
Rhodamine solution (for visualization)
-
UV lamp
Procedure:
-
Extraction of Mycolic Acids:
-
Harvest mycobacterial cells from both treated and untreated cultures by centrifugation.
-
Resuspend the cell pellet in the saponification reagent and heat at 110°C for 2 hours.
-
Cool the mixture and acidify with sulfuric acid.
-
Extract the mycolic acids twice with diethyl ether.
-
Wash the combined ether phases with water and then evaporate the ether.
-
-
Methylation of Mycolic Acids:
-
Add diazomethane-ether solution to the dried mycolic acid extract to convert them to their methyl esters.
-
-
Thin-Layer Chromatography:
-
Spot the mycolic acid methyl esters onto a silica gel G TLC plate.
-
Develop the chromatogram in a TLC chamber using a suitable elution system (e.g., a three-run development with petroleum ether/diethyl ether).
-
After development, dry the plate and visualize the spots by spraying with a rhodamine solution and viewing under UV light.
-
-
Analysis:
-
Compare the TLC profiles of the mycolic acids from the this compound-treated and untreated cultures. A significant reduction or absence of mycolic acid spots in the treated sample indicates inhibition of mycolic acid synthesis.
-
Conclusion
This compound remains a compound of interest in the study of anti-tuberculosis therapies, particularly due to its targeted mechanism of action against mycolic acid synthesis. This guide provides a foundational understanding of its chemical properties, mechanism, and relevant experimental procedures. However, the lack of extensive, publicly available clinical and pharmacokinetic data underscores the need for further research to fully elucidate its therapeutic potential and safety profile in the context of modern tuberculosis treatment strategies. The protocols and diagrams presented herein are intended to facilitate further investigation into this and similar compounds by the scientific community.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Time to Sputum Culture Conversion and Treatment Outcomes Among Patients with Isoniazid-Resistant Tuberculosis in Atlanta, Georgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time to sputum culture conversion in multidrug-resistant tuberculosis: predictors and relationship to treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time to sputum culture conversion and its associated factors among drug-resistant tuberculosis patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 149-17-7: this compound | CymitQuimica [cymitquimica.com]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
An In-Depth Technical Guide to the In-Vitro Anti-Tuberculosis Activity of Ftivazide
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative data on the Minimum Inhibitory Concentration (MIC) and in-vitro cytotoxicity of Ftivazide is scarce and not consistently reported in citable, peer-reviewed sources. This compound is an older drug, primarily used in the Soviet Union and post-Soviet states, and much of the original research may not be indexed in common international databases. This guide, therefore, summarizes the known mechanism of action and provides detailed, standardized protocols for how its anti-tuberculosis activity and cytotoxicity would be evaluated in a modern laboratory setting.
Introduction
This compound (also known as Phthivazid) is a hydrazide drug that has been used as a second-line agent in the treatment of tuberculosis (TB), particularly in cases of multi-drug-resistant (MDR-TB) infections.[1][2] Structurally, it is a derivative of isoniazid (INH), the most important first-line anti-tuberculosis drug.[2] Like INH, this compound's therapeutic action is highly specific to mycobacteria.[3] It functions as a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effects.[3][4] The primary mechanism involves the inhibition of mycolic acid synthesis, a critical process for building the unique and robust cell wall of Mycobacterium tuberculosis.[1][4] Disruption of this wall leads to a loss of structural integrity, rendering the bacterium susceptible to osmotic lysis and host immune responses.[3][4]
Mechanism of Action
This compound shares a foundational mechanism with its parent compound, isoniazid. The key steps are as follows:
-
Uptake: this compound passively diffuses into the Mycobacterium tuberculosis bacillus.
-
Prodrug Activation: Inside the bacterium, this compound is enzymatically activated by the catalase-peroxidase enzyme, KatG.[3] This process is believed to convert this compound into a reactive species.
-
Target Inhibition: The activated form of the drug covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene.[3]
-
Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating the long-chain fatty acids that form mycolic acids. Inhibition of InhA halts this process.
-
Bactericidal Effect: The inability to produce and incorporate mycolic acids into the cell wall compromises its structural integrity, leading to bacterial cell death.[3]
Quantitative In-Vitro Activity Data
Table 1: In-Vitro Anti-Tuberculosis Activity of this compound
| Mycobacterium tuberculosis Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
|---|---|---|---|
| H37Rv (Drug-Susceptible) | Data Not Available | Data Not Available | - |
| Isoniazid-Resistant Strain | Data Not Available | Data Not Available | - |
| Multi-Drug Resistant (MDR) Strain | Data Not Available | Data Not Available | - |
Table 2: In-Vitro Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) vs. H37Rv | Source |
|---|---|---|---|---|
| Vero (Monkey Kidney Epithelial) | MTT | Data Not Available | - | - |
| HepG2 (Human Liver Carcinoma) | MTT | Data Not Available | - | - |
| A549 (Human Lung Carcinoma) | MTT | Data Not Available | - | - |
Detailed Experimental Protocols
The following sections describe standardized methodologies for determining the in-vitro anti-tuberculosis activity and cytotoxicity of a compound like this compound.
Protocol: MIC Determination via Broth Microdilution
This protocol is based on the EUCAST and WHO reference method for antimicrobial susceptibility testing of M. tuberculosis.[2][3][6]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound that prevents the visible growth of Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
This compound powder, analytical grade
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Sterile distilled water and glass beads (2-3 mm)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (36 ± 1°C)
-
Biosafety Cabinet (Class II or III)
Procedure:
-
Drug Stock Preparation: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. Perform serial dilutions in sterile Middlebrook 7H9 broth (supplemented with 10% OADC) to create working solutions at 2x the final desired concentrations.
-
Inoculum Preparation: a. Harvest colonies of M. tuberculosis from a freshly grown culture on solid medium (e.g., Löwenstein-Jensen or 7H11 agar). b. Transfer a loopful of colonies into a sterile tube containing 3-4 mL of sterile distilled water and several glass beads. c. Vortex vigorously for 30-60 seconds to break up clumps. d. Let the suspension stand for 30 minutes to allow larger particles to settle. e. Transfer the supernatant to a new sterile tube and adjust its turbidity to match a 0.5 McFarland standard using a turbidity meter. This corresponds to approximately 1-5 x 10⁷ CFU/mL. f. Prepare the final inoculum by diluting this suspension 1:100 in 7H9-OADC broth to achieve a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Plate Setup: a. In a 96-well U-bottom plate, add 100 µL of 7H9-OADC broth to all wells. b. Add 100 µL of the 2x this compound working solution to the first column of wells, resulting in the highest final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no drug, no inoculum). e. Add 100 µL of the final bacterial inoculum (from step 2f) to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate with an adhesive plate sealer or place it in a zip-lock bag to prevent evaporation. b. Incubate the plate at 36 ± 1°C.
-
Reading and Interpretation: a. After 7-14 days of incubation (or once growth is clearly visible in the growth control wells), read the plate. b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol: In-Vitro Cytotoxicity via MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
CO₂ Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize, count, and resuspend cells in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. d. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. b. After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the various this compound concentrations. c. Include wells for "cells only" (untreated control) and "medium only" (blank). d. Incubate the plate for another 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. c. After incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.
-
Data Acquisition and Analysis: a. Read the absorbance of the plate on a microplate reader at 570 nm. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100 c. Plot the % Viability against the log of the this compound concentration. d. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.
References: The information regarding the general mechanism of action and classification of this compound is synthesized from multiple online encyclopedic and chemical supplier sources. Specific, citable peer-reviewed articles providing primary data were not identified in the search. The provided protocols are standardized, widely accepted methods for antimicrobial and cytotoxicity testing.
References
- 1. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 2. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
Ftivazide (CAS 149-17-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide (CAS 149-17-7), a hydrazone derivative of isoniazid, is a prodrug with established anti-tuberculosis activity. Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the Mycobacterium tuberculosis cell wall. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, including detailed experimental protocols and its mechanism of action.
Chemical and Physical Properties
This compound, also known as isonicotinic acid vanillylidenehydrazide, is a white to off-white crystalline solid. It possesses moderate solubility in organic solvents and water. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 149-17-7 | |
| Molecular Formula | C₁₄H₁₃N₃O₃ | |
| Molecular Weight | 271.27 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 224-226 °C | |
| Solubility | Moderately soluble in water and organic solvents | |
| IUPAC Name | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide | |
| Synonyms | Ftivazid, Phthivazid, Isonicotinic acid vanillylidenehydrazide |
Pharmacological Properties
Mechanism of Action
This compound is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The proposed mechanism of action is a multi-step process:
-
Activation: this compound is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
-
Target Inhibition: The activated form of the drug inhibits the synthesis of mycolic acids, which are essential long-chain fatty acids forming the protective outer layer of the mycobacterial cell wall.
-
Bactericidal Effect: Disruption of the mycolic acid layer compromises the cell wall's integrity, leading to bacterial cell lysis and death.
This mechanism is shared with its parent compound, isoniazid.
Host-Pathogen Interaction
By weakening the mycobacterial cell wall, this compound renders the pathogen more susceptible to the host's immune response, facilitating more effective clearance of the infection.
Quantitative Anti-tuberculosis Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against the M. tuberculosis H37Rv strain are not widely reported in recent literature, its parent compound, isoniazid, typically exhibits an MIC in the range of 0.02-0.04 µg/mL. The activity of this compound is expected to be comparable.
Antihypertensive Properties
Some sources suggest that this compound may possess antihypertensive properties. However, there is a lack of substantial scientific evidence and mechanistic studies to support this claim. The primary and well-documented therapeutic application of this compound is in the treatment of tuberculosis.
Experimental Protocols
Synthesis of this compound
Reaction: Isonicotinic acid hydrazide (Isoniazid) + 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) → this compound
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.01 mol) and an equimolar amount of vanillin (0.01 mol) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization
The synthesized this compound can be characterized using the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and other protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups such as C=O, N-H, and C=N.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a general protocol for determining the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
This compound stock solution of known concentration.
-
M. tuberculosis H37Rv culture in logarithmic growth phase.
-
96-well microtiter plates.
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the wells of a 96-well plate.
-
Adjust the turbidity of the M. tuberculosis H37Rv culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add a standardized inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound remains a relevant compound in the context of anti-tuberculosis research and drug development. Its well-established mechanism of action, targeting a crucial biosynthetic pathway in M. tuberculosis, provides a solid foundation for further investigation and potential derivatization to combat drug-resistant strains. This technical guide consolidates the available information on this compound, offering a valuable resource for researchers in the field. Further studies are warranted to definitively elucidate its potential antihypertensive effects and to obtain more extensive quantitative data on its activity against a broader range of clinical isolates.
Understanding Host-Pathogen Interactions with Ftivazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a second-line anti-tuberculosis drug, operates through a well-defined mechanism primarily centered on the disruption of the Mycobacterium tuberculosis (M.tb) cell wall. This guide provides a comprehensive technical overview of the host-pathogen interactions influenced by this compound. By inhibiting mycolic acid synthesis, a critical component of the mycobacterial cell envelope, this compound compromises the structural integrity of the bacterium, rendering it more susceptible to the host's innate and adaptive immune responses. This document details the molecular mechanism of this compound, its impact on host cellular signaling pathways, and provides detailed experimental protocols for studying these interactions. Quantitative data on the efficacy of related anti-tuberculosis drugs are presented, and key signaling pathways are visualized to facilitate a deeper understanding of the intricate interplay between the host, the pathogen, and this therapeutic agent.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development and thorough understanding of effective therapeutic agents. This compound has emerged as a valuable component of multi-drug resistant TB (MDR-TB) treatment regimens.[1] Its efficacy stems from its ability to specifically target a crucial biosynthetic pathway in M. tuberculosis, thereby weakening the pathogen and tipping the balance in favor of the host's immune system. This guide delves into the core of these interactions, providing the scientific community with a detailed resource to further research and drug development efforts in the fight against tuberculosis.
Mechanism of Action of this compound
This compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action involves the inhibition of mycolic acid synthesis, which are long-chain fatty acids essential for the structural integrity of the mycobacterial cell wall.[2]
The activation and inhibitory process can be summarized in the following steps:
-
Uptake and Activation: this compound is taken up by M. tuberculosis.
-
Enzymatic Activation: Inside the bacterium, this compound is activated by the catalase-peroxidase enzyme KatG.[3]
-
Target Inhibition: The activated form of this compound inhibits the synthesis of mycolic acids.
The disruption of the mycolic acid layer leads to a compromised cell wall, increased permeability, and a reduced ability of the bacterium to withstand the harsh environment within the host macrophage.[2]
Quantitative Data
| Drug | M.tb Strain | MIC Range (µg/mL) |
| Isoniazid | Susceptible | 0.02-0.04 |
| Rifampin | Susceptible | 0.2-0.4 |
| Ethambutol | Susceptible | 0.5-2.0 |
| Streptomycin | Susceptible | 0.5-2.0 |
| Amikacin | Susceptible | 0.5-1.0 |
| Ofloxacin | Susceptible | 0.5-1.0 |
| Ciprofloxacin | Susceptible | 0.25-1.0 |
Data sourced from a study on drug-susceptible clinical isolates of M. tuberculosis.[4]
Host-Pathogen Interactions Modulated by this compound
The primary consequence of this compound's action on M. tuberculosis is the enhanced susceptibility of the pathogen to the host's immune response. The compromised cell wall exposes pathogen-associated molecular patterns (PAMPs) that can be more readily recognized by host pattern recognition receptors (PRRs), leading to a more robust downstream signaling cascade.
Enhanced Recognition by Toll-Like Receptors (TLRs)
The mycobacterial cell wall is a rich source of ligands for TLRs, particularly TLR2 and TLR4.[5][6] Mycolic acids and other cell wall components are known to interact with these receptors, triggering signaling pathways that are crucial for the innate immune response. By disrupting the mycolic acid layer, this compound likely enhances the exposure of these PAMPs, leading to increased TLR signaling.
Modulation of Macrophage Signaling Pathways
Upon recognition of mycobacterial components, macrophages initiate signaling cascades that lead to the production of cytokines and chemokines, essential for orchestrating the immune response. Key pathways involved include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of the inflammatory response, leading to the transcription of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways (p38, ERK1/2, JNK): These pathways are involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.
Studies have shown that different strains of M. tuberculosis can differentially modulate these pathways to their advantage.[7] By altering the structure of the bacterial cell wall, this compound may shift the balance of this modulation, favoring a more effective pro-inflammatory and bactericidal host response. Specifically, the inhibition of mycolic acid synthesis has been shown to modulate the production of IL-12, a key cytokine in the anti-mycobacterial response.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the host-pathogen interactions of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv strain
-
This compound (or other test compounds)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[9]
In Vitro Macrophage Infection Model
This model is used to assess the intracellular activity of this compound and its effect on host cell responses.
Materials:
-
THP-1 human monocytic cell line (or primary macrophages)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
M. tuberculosis H37Rv strain
-
This compound
-
Lysis buffer (e.g., 0.1% SDS)
-
Middlebrook 7H10 agar plates
Procedure:
-
Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
-
Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing different concentrations of this compound.
-
At various time points (e.g., 24, 48, 72 hours), lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on Middlebrook 7H10 agar to determine the number of colony-forming units (CFU).[10]
Analysis of Cytokine Gene Expression by Real-Time RT-PCR
This protocol allows for the quantification of cytokine mRNA levels in macrophages following infection and treatment.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
Real-time PCR instrument
-
SYBR Green or TaqMan probes
-
Primers for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Infect macrophages and treat with this compound as described in the macrophage infection model.
-
At the desired time points, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform real-time PCR using specific primers for the cytokines of interest and a housekeeping gene for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[3]
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This technique is used to detect the activation (phosphorylation) of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and p65 (a subunit of NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Following infection and treatment, lyse the macrophages and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1][11]
Visualizations
This compound's Mechanism of Action and Impact on Host Cell
Caption: this compound activation in M.tb inhibits mycolic acid synthesis, leading to a compromised cell wall and enhanced host immune recognition.
Experimental Workflow for Studying this compound's Effect on Macrophages
Caption: Workflow for assessing this compound's impact on M.tb-infected macrophages, from infection to molecular analysis.
Host Signaling Pathways Activated by Mycobacterial Recognition
Caption: TLR-mediated signaling in macrophages upon recognition of mycobacterial PAMPs, leading to pro-inflammatory gene expression.
Conclusion
This compound's mechanism of action, centered on the inhibition of mycolic acid synthesis, provides a clear avenue for understanding its role in modulating host-pathogen interactions. By weakening the mycobacterial cell wall, this compound not only exerts a direct bactericidal effect but also enhances the host's ability to recognize and mount an effective immune response against M. tuberculosis. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further research into the nuanced effects of this compound on host signaling pathways and for the development of novel host-directed therapies. A deeper understanding of these interactions is paramount to overcoming the challenges posed by drug-resistant tuberculosis.
References
- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like receptor-2 mediates mycobacteria-induced proinflammatory signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterial signaling through toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rv3722c Promotes Mycobacterium tuberculosis Survival in Macrophages by Interacting With TRAF3 [frontiersin.org]
- 8. Quantitative proteomic analysis of host responses triggered by Mycobacterium tuberculosis infection in human macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal Profiling of Host Proteome against Different M. tuberculosis Strains Reveals Delayed Epigenetic Orchestration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ftivazide Susceptibility Testing in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide is an anti-tuberculosis drug that, like isoniazid (INH), is a prodrug that requires activation by Mycobacterium tuberculosis. Once activated, it inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall, leading to bacterial cell death.[1] Accurate susceptibility testing is paramount for effective clinical use and for monitoring the emergence of resistance.
These application notes provide detailed protocols for determining the susceptibility of M. tuberculosis to this compound using standard methods: broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the agar proportion method. As there is limited specific data for this compound, the proposed protocols are adapted from established methods for isoniazid, given their similar mechanisms of action. It is crucial to note that the critical concentration provided is tentative and requires validation through studies correlating MICs with clinical outcomes and the presence of resistance-conferring mutations.
Mechanism of Action of this compound
This compound is a prodrug that requires metabolic activation within the M. tuberculosis cell.[1] The activated form of the drug targets the synthesis of mycolic acids, which are essential long-chain fatty acids in the mycobacterial cell wall. By inhibiting mycolic acid synthesis, this compound disrupts the integrity of the cell envelope, leading to bactericidal effects.[1] This mechanism is analogous to that of isoniazid, which is activated by the catalase-peroxidase enzyme KatG and targets the enoyl-acyl carrier protein reductase InhA. It is presumed that resistance to this compound may arise from mutations in the activating enzyme or the target protein.
Caption: Proposed mechanism of action for this compound in M. tuberculosis.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables for isoniazid are provided as a reference point. It is recommended that initial validation studies for this compound susceptibility testing include a wide range of concentrations to establish its own MIC distribution.
Table 1: Proposed MIC Breakpoints for this compound (Adapted from Isoniazid)
| Interpretation | Proposed MIC (µg/mL) |
| Susceptible | ≤ 0.25 |
| Intermediate | 0.5 |
| Resistant | ≥ 1.0 |
Note: These breakpoints are proposed based on analogy with isoniazid and require clinical and microbiological validation for this compound.
Table 2: Typical MIC Ranges for Isoniazid against M. tuberculosis
| Strain Type | Genotypic Resistance Marker | Typical MIC Range (µg/mL) |
| Wild-Type | None | 0.015 - 0.1 |
| Low-Level Resistant | inhA promoter mutations | 0.2 - 1.0 |
| High-Level Resistant | katG S315T mutation | > 1.0 - 64 |
This data for isoniazid can guide the expected range of MICs for this compound, assuming similar resistance mechanisms.
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
M. tuberculosis isolates for testing
-
Reference M. tuberculosis strain (e.g., H37Rv)
-
Sterile tubes and pipettes
-
Incubator at 37°C
-
Plate reader (optional, for spectrophotometric reading)
-
Resazurin solution (0.02% in sterile water)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Further dilutions should be made in Middlebrook 7H9 broth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate, resulting in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a drug-free well as a positive growth control and a well with only broth as a negative control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis isolates in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum 1:20 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
Visual Reading: The MIC is the lowest concentration of this compound that shows no visible growth.
-
Resazurin Assay: Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration where the color remains blue.
-
Caption: Workflow for this compound MIC determination by broth microdilution.
Protocol 2: Agar Proportion Method for this compound Susceptibility Testing
This method determines the proportion of bacteria in a culture that is resistant to a specific concentration of this compound.
Materials:
-
This compound powder
-
Middlebrook 7H10 or 7H11 agar base
-
OADC supplement
-
Sterile petri dishes
-
M. tuberculosis isolates for testing
-
Reference M. tuberculosis strain (e.g., H37Rv)
-
Sterile tubes, glass beads, and pipettes
-
Incubator at 37°C with 5-10% CO2
Procedure:
-
Preparation of this compound-Containing Agar:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, add the OADC supplement.
-
Prepare a drug-free control batch.
-
To another batch, add this compound to achieve the desired final concentration (the proposed critical concentration is 0.2 µg/mL, similar to isoniazid).
-
Pour the agar into petri dishes (quadrant plates can be used for multiple concentrations).
-
-
Inoculum Preparation:
-
From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, suspend a few colonies in sterile saline or 7H9 broth with glass beads.
-
Vortex to create a homogenous suspension.
-
Adjust the turbidity to a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.
-
-
Inoculation:
-
Inoculate the drug-free agar with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.
-
Inoculate the this compound-containing agar with 100 µL of the undiluted (1.0 McFarland) and 10⁻² dilutions.
-
-
Incubation:
-
Allow the inoculum to dry, then seal the plates and incubate at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.
-
-
Reading Results:
-
Count the number of colonies on the drug-free and this compound-containing plates.
-
The percentage of resistance is calculated as: (Number of colonies on drug-containing medium / Number of colonies on drug-free medium) x 100.
-
A strain is considered resistant if the proportion of resistant bacteria is ≥1%.
-
Caption: Workflow for this compound susceptibility testing by the agar proportion method.
Conclusion and Recommendations
The provided protocols for this compound susceptibility testing in M. tuberculosis are based on established methodologies for isoniazid, a drug with a similar mechanism of action. Due to the current lack of extensive this compound-specific data, the MIC breakpoints and critical concentrations are proposed and should be considered tentative.
It is strongly recommended that research laboratories and drug development professionals conduct validation studies to:
-
Determine the MIC distribution of this compound against a large number of clinical M. tuberculosis isolates, including both isoniazid-susceptible and -resistant strains.
-
Correlate this compound MICs with the presence of mutations in genes associated with isoniazid resistance (e.g., katG, inhA).
-
Ultimately, establish a clinically validated critical concentration for this compound that accurately predicts treatment outcomes.
Adherence to standardized protocols and rigorous validation will be essential for the successful integration of this compound into the therapeutic arsenal against tuberculosis.
References
Application Notes and Protocols for Ftivazide in Multi-Drug-Resistant Tuberculosis (MDR-TB) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide is a second-line anti-tubercular agent primarily indicated for the treatment of multi-drug-resistant tuberculosis (MDR-TB), which is defined by resistance to at least isoniazid and rifampicin.[1][2] As a derivative of isoniazid and belonging to the thiosemicarbazone class of drugs, this compound offers a therapeutic option for patients who have not responded to conventional first-line treatments.[1] Its mechanism of action centers on the inhibition of mycolic acid synthesis, a critical component of the robust mycobacterial cell wall.[1][3] This document provides a detailed overview of this compound, including its mechanism of action, available (though limited) data, and generalized experimental protocols relevant to its study.
Mechanism of Action
This compound is a prodrug, meaning it requires metabolic activation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect.[3] Once administered, it is absorbed and distributed to tissues, including the lungs, the primary site of infection.[3] Inside the mycobacterial cell, this compound is metabolized into its active form, which then targets and inhibits key enzymes involved in the fatty acid synthesis pathway, specifically disrupting the production of mycolic acids.[3]
The inhibition of mycolic acid synthesis compromises the integrity of the bacterial cell wall, rendering the bacterium more susceptible to the host's immune response and other antibiotics.[1][3] This disruption ultimately leads to bacterial cell lysis and death, demonstrating bactericidal properties.[3] This dual action of inhibiting growth and actively killing the bacteria is particularly advantageous in treating tuberculosis, which can involve dormant bacterial populations that are challenging to eradicate.[3]
References
Microwave-Assisted Synthesis of Ftivazide: An Application Note and Protocol
For Research Use Only
Introduction
Ftivazide, a Schiff base derivative of isoniazid and vanillin, is an important anti-tuberculosis agent.[1][2] Like its parent compound isoniazid, this compound's primary mechanism of action is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[3] This disruption of the cell wall leads to bacterial cell death. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[4][5][6] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound for research purposes, along with methods for its purification and characterization.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
This compound is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of the drug covalently binds to the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately, cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials and Equipment
-
Isoniazid (Isonicotinic acid hydrazide)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Microwave Synthesizer
-
Round bottom flask or microwave reaction vial
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Purification: Column chromatography or recrystallization solvents (e.g., ethanol)
-
Analytical Instruments: HPLC, NMR Spectrometer, Mass Spectrometer
Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for the microwave-assisted synthesis of isoniazid Schiff bases.[6][7]
-
Precursor Preparation:
-
In a microwave reaction vial, dissolve 1 mmol of isoniazid in a minimal amount of absolute ethanol.
-
In a separate container, dissolve 1 mmol of vanillin in absolute ethanol.
-
-
Reaction Setup:
-
Add the vanillin solution to the isoniazid solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Place a magnetic stir bar in the vial and securely cap it.
-
-
Microwave Irradiation:
-
Place the reaction vial in the microwave synthesizer.
-
Irradiate the mixture under the conditions specified in Table 1. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The solid product may precipitate out of the solution upon cooling.
-
Filter the solid product and wash it with cold ethanol.
-
If further purification is needed, recrystallize the product from ethanol or purify by column chromatography.
-
Dry the purified this compound under vacuum.
-
Characterization of Synthesized this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized product.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 6 - 8 hours | 10 - 20 minutes | [6][7] |
| Temperature | Reflux | 85 °C | [7] |
| Microwave Power | N/A | 5 - 10 W | [7] |
| Yield | ~95.0% | ~98.5% | [7] |
| Solvent | Ethanol | Ethanol | [7] |
| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid | [7] |
Visualizations
Caption: Microwave-assisted synthesis workflow for this compound.
Conclusion
The microwave-assisted synthesis of this compound offers a significant improvement over conventional methods by drastically reducing reaction times and often improving yields.[6][7] This protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound for research applications. The synthesized compound can be readily purified and characterized using standard analytical techniques.
References
- 1. Phthivazid | C14H13N3O3 | CID 8996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of new tuberculosis inhibitors promoted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities [mdpi.com]
In-vivo Animal Models for Studying Ftivazide Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide, a derivative of isoniazid, is an anti-tuberculosis agent that holds promise, particularly in the context of multi-drug-resistant tuberculosis (MDR-TB).[1] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall.[1][2] As a prodrug, this compound requires intracellular activation by the mycobacterial enzyme KatG to exert its bactericidal effects. This document provides detailed application notes and standardized protocols for evaluating the in-vivo efficacy of this compound using established murine models of tuberculosis.
Due to a lack of publicly available, detailed in-vivo efficacy studies specifically for this compound, the following protocols and data tables are based on well-established methodologies for testing other prominent anti-tuberculosis drugs, such as isoniazid (INH), rifampin (RIF), and pyrazinamide (PZA). These can be adapted for the preclinical evaluation of this compound.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
This compound, like its parent compound isoniazid, targets the synthesis of mycolic acids, which are long, complex fatty acids essential for the structural integrity of the mycobacterial cell envelope. The proposed mechanism involves the activation of the prodrug this compound by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then likely interferes with the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids. Disruption of this pathway leads to a compromised cell wall, increased susceptibility to oxidative stress, and ultimately, bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Recommended In-vivo Animal Models
Murine models are the most common and well-characterized systems for the preclinical evaluation of anti-tuberculosis drugs. The choice of mouse strain can influence the pathological presentation of the disease and, consequently, the assessment of drug efficacy.
| Animal Model | Key Characteristics | Recommended Use |
| BALB/c Mice | Immunocompetent, develop a robust Th1 immune response. Typically form well-defined granulomas. | Standard model for initial efficacy testing and determination of bactericidal activity. |
| C3HeB/FeJ Mice | Develop caseous necrotic granulomas that more closely resemble human tuberculosis pathology. | Useful for evaluating drug penetration and efficacy in necrotic lesions, which can be a site of persistent bacteria. |
| SCID Mice | Severe Combined Immunodeficiency, lack functional T and B cells. Develop a rapidly progressive and fatal infection. | Not typically used for primary efficacy studies but can be employed to assess the bactericidal activity of a drug in the absence of an adaptive immune response. |
Experimental Protocols
The following are detailed protocols for conducting in-vivo efficacy studies of this compound in murine models.
Acute Infection Model for Early Bactericidal Activity
This model is designed to assess the initial killing efficacy of a new drug against rapidly replicating bacilli.
Protocol:
-
Animal Strain: BALB/c mice, female, 6-8 weeks old.
-
Infection: Intravenous (i.v.) injection via the lateral tail vein with 1 x 106 Colony Forming Units (CFU) of M. tuberculosis H37Rv.
-
Treatment Initiation: 24 hours post-infection.
-
Drug Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be assessed for stability and homogeneity.
-
Dosing: Administer this compound orally (by gavage) once daily for a specified period (e.g., 5-10 days). A dose-ranging study is recommended to determine the optimal dose. Example dose range (based on other isoniazid derivatives): 10, 25, 50 mg/kg.
-
Control Groups:
-
Vehicle control (untreated).
-
Positive control: Isoniazid at a standard effective dose (e.g., 25 mg/kg).
-
-
Efficacy Endpoint:
-
At the end of the treatment period, euthanize mice.
-
Aseptically remove lungs and spleen.
-
Homogenize organs in sterile saline with a tissue homogenizer.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and enumerate CFU.
-
-
Data Analysis: Compare the log10 CFU counts in the lungs and spleens of this compound-treated groups with the vehicle control and positive control groups. A statistically significant reduction in CFU indicates drug efficacy.
References
Application Note: Evaluating Ftivazide Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ftivazide is an antitubercular agent and a derivative of isoniazid (INH), a first-line drug for treating tuberculosis.[1][2] Like its parent compound, this compound's primary mechanism of action against Mycobacterium tuberculosis involves the inhibition of mycolic acid synthesis, a crucial component of the bacterial cell wall.[3][4] While effective, the clinical use of isoniazid is associated with potential hepatotoxicity, which is thought to arise from its metabolic activation into reactive species that can damage cellular macromolecules.[1][2][5] Therefore, evaluating the cytotoxic profile of this compound in mammalian cells is a critical step in its preclinical development.
This application note provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. These assays measure key indicators of cell health, including metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Caspase-3/7 assay). Together, they provide a multi-parametric assessment of a compound's potential toxicity.
Experimental Workflow
A systematic approach is essential for evaluating cytotoxicity. The general workflow involves cell preparation, treatment with various concentrations of this compound, and subsequent analysis using different cytotoxicity assays to determine the mode of cell death.
Potential Signaling Pathway for Isoniazid-Induced Cytotoxicity
This compound, as an isoniazid derivative, may share a similar cytotoxicity pathway in mammalian cells, particularly hepatocytes. Metabolism of the drug can lead to the generation of reactive oxygen species (ROS) and reactive metabolites.[2][5] This can induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7.[6][7]
Experimental Protocols
General Cell Culture & Seeding
-
Cell Line: Human hepatoma cells (e.g., HepG2) are recommended due to the known hepatotoxicity of isoniazid.[6]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Trypsinize and count cells. Seed cells into a 96-well clear, flat-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of medium.[8]
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and enter the logarithmic growth phase.
Protocol 1: MTT Assay for Cell Viability
This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic activity of the cell population.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[10]
-
Procedure:
-
After the 24-hour this compound treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[10][11]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[8]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.
-
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[12][13]
-
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that converts a tetrazolium salt into a colored formazan product.[14] The intensity of the color is proportional to the number of lysed cells.[15]
-
Procedure:
-
After the this compound treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[14]
-
Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare controls:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega).
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubate for 30 minutes at room temperature, protected from light.[14]
-
Add 50 µL of stop solution if required by the kit.
-
Read the absorbance at 490 nm using a microplate reader.[12]
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[17]
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[18] Upon cell lysis, active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[17]
-
Procedure:
-
After the this compound treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19] This is an "add-mix-measure" protocol.[18]
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[18]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. Cytotoxicity is typically calculated as a percentage relative to controls, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Example Data Tables
Table 1: Dose-Response of this compound on HepG2 Cells (48h Exposure)
| Assay Type | This compound Conc. (µM) | Mean Absorbance/RLU (±SD) | % Viability / Cytotoxicity |
| MTT | 0 (Vehicle) | 1.25 ± 0.08 | 100% (Viability) |
| 10 | 1.11 ± 0.06 | 88.8% | |
| 50 | 0.88 ± 0.05 | 70.4% | |
| 100 | 0.65 ± 0.04 | 52.0% | |
| 250 | 0.31 ± 0.03 | 24.8% | |
| 500 | 0.15 ± 0.02 | 12.0% | |
| LDH | 0 (Spontaneous) | 0.18 ± 0.02 | 0% (Cytotoxicity) |
| 100 (Max Release) | 0.95 ± 0.07 | 100% | |
| 10 | 0.21 ± 0.03 | 3.9% | |
| 50 | 0.29 ± 0.04 | 14.3% | |
| 100 | 0.38 ± 0.05 | 26.0% | |
| 250 | 0.55 ± 0.06 | 48.1% | |
| 500 | 0.78 ± 0.08 | 77.9% | |
| Caspase-3/7 | 0 (Vehicle) | 1,500 ± 120 | 1.0x (Fold Change) |
| 10 | 1,850 ± 150 | 1.2x | |
| 50 | 4,500 ± 310 | 3.0x | |
| 100 | 8,250 ± 550 | 5.5x | |
| 250 | 11,250 ± 800 | 7.5x | |
| 500 | 9,100 ± 750 | 6.1x |
Table 2: Calculated IC₅₀ Values for this compound on HepG2 Cells
| Assay | Exposure Time | IC₅₀ Value (µM) |
| MTT Assay | 24h | 185.5 |
| 48h | 102.3 | |
| 72h | 65.8 |
Interpreting Results from Multiple Assays
-
Apoptosis: A decrease in MTT signal combined with a significant increase in caspase-3/7 activity, but with little to no LDH release (at earlier time points), suggests an apoptotic mechanism.
-
Necrosis: A decrease in MTT signal accompanied by a strong increase in LDH release indicates primary necrosis or late-stage apoptosis where membrane integrity is lost.
-
Anti-proliferative (Cytostatic) Effect: A decrease in the MTT signal without a corresponding increase in LDH or caspase activity may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.[20]
References
- 1. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
- 20. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Application Notes and Protocols for the Formulation of Ftivazide in Preclinical and Clinical Research
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are involved in the formulation of Ftivazide for preclinical and clinical evaluation.
Introduction to this compound
This compound is an anti-tuberculosis agent that is a derivative of isoniazid.[1][2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4] This disruption of the cell wall's integrity leads to a bactericidal effect against Mycobacterium tuberculosis.[3][5] this compound is considered a prodrug, meaning it requires metabolic activation within the bacterial cell to exert its therapeutic effect.[3] Due to its chemical nature, this compound is characterized as a white to off-white crystalline solid with moderate to poor solubility in aqueous solutions, presenting challenges for formulation development.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of stable and bioavailable formulations. The following table summarizes key parameters.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃N₃O₃ | [1][5] |
| Molecular Weight | 271.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | Data not available | [6] |
| Boiling Point | 441.6°C at 760 mmHg | [6] |
| Aqueous Solubility | To be determined experimentally (expected to be low) | [7] |
| Solubility in Organic Solvents | Moderately soluble | [5] |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage; -20°C for long-term storage | [7] |
Preclinical Formulation Strategies
For initial preclinical studies, the primary goal is to ensure consistent and adequate drug exposure in animal models. Simple formulations are often preferred to minimize the confounding effects of excipients.
Oral Formulations
Oral administration is a common route for anti-tuberculosis drugs.[4][8]
-
Solutions: For low-dose studies, if the required concentration is achievable, a solution is the preferred formulation as it provides dose uniformity. Co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO) can be employed to enhance solubility.[9]
-
Suspensions: For higher doses where solubility is a limiting factor, a suspension is a practical alternative.[10] The use of wetting agents (e.g., Tween 80) and suspending agents (e.g., carboxymethyl cellulose, xanthan gum) is crucial to ensure dose homogeneity.
Parenteral Formulations
For intravenous (IV) administration in pharmacokinetic studies, a sterile, isotonic solution is required. This may necessitate the use of solubilizing agents and pH adjustment.
The following table provides example formulations for preclinical studies.
| Formulation Type | Composition | Administration Route | Key Considerations |
| Oral Solution | This compound, DMSO, PEG 300, Tween 80, Saline/PBS | Oral (gavage) | A multi-component system to achieve solubility.[11] |
| Oral Suspension | This compound, 0.5% (w/v) Sodium Carboxymethyl Cellulose, 0.1% (v/v) Tween 80 in Purified Water | Oral (gavage) | Requires continuous stirring during administration to ensure dose uniformity. |
| IV Solution | This compound, 20% DMSO, 80% PEG 400 | Intravenous | Must be sterile-filtered; potential for drug precipitation upon injection.[9] |
Clinical Formulation Considerations
For clinical studies, formulations must be scalable, stable, and acceptable for human use.
-
Solid Oral Dosage Forms: Tablets and capsules are the most common dosage forms for anti-tuberculosis therapy.[8] For a poorly soluble drug like this compound, techniques such as micronization, solid dispersions, or lipid-based formulations may be necessary to improve bioavailability.
-
Fixed-Dose Combinations (FDCs): To improve patient adherence, FDCs containing this compound and other anti-tuberculosis drugs could be developed.[12][13] However, potential drug-drug interactions and incompatibilities must be thoroughly investigated.[14]
-
Pediatric Formulations: The development of pediatric-friendly formulations, such as oral suspensions or dispersible tablets, is important for treating tuberculosis in children.[8][12]
Experimental Protocols
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents relevant to formulation development.
Materials:
-
This compound powder
-
Solvents: Purified water, 0.1 N HCl, Phosphate buffer (pH 6.8), PEG 400, Propylene Glycol, DMSO
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume (e.g., 2 mL) of the test solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol for Preparation of an Oral Suspension (10 mg/mL)
Objective: To prepare a homogeneous and dose-uniform oral suspension of this compound for preclinical animal studies.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (Na-CMC)
-
Tween 80
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Methodology:
-
Vehicle Preparation: a. In a beaker, dissolve 0.5 g of Na-CMC in approximately 80 mL of purified water with gentle heating and stirring until a clear, viscous solution is formed. b. Cool the solution to room temperature. c. Add 0.1 mL of Tween 80 to the Na-CMC solution and mix thoroughly. d. Add purified water to bring the final volume to 100 mL.
-
Suspension Formulation: a. Weigh the required amount of this compound (e.g., 1 g for a 10 mg/mL suspension in 100 mL). b. In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps in wetting the drug powder. c. Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension. d. Transfer the suspension to the final container and stir continuously with a magnetic stirrer before and during dose administration.
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Preclinical Formulation Development Workflow
The logical progression for developing a preclinical formulation for this compound is outlined below.
Caption: Workflow for preclinical formulation development of this compound.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. CAS 149-17-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Recommendations for the preparation and administration of antituberculosis drugs in children. Second phase of the Magistral Project of the Spanish Network for the Study of Paediatric Tuberculosis (pTBred) | Anales de Pediatría [analesdepediatria.org]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. 8.5 Tuberculosis drug formulations | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. MO/PP: Anti-TB Drug Formulations and regimens | Knowledge Base [ntep.in]
- 14. scispace.com [scispace.com]
Application Notes & Protocols for the Analytical Quantification of Ftivazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ftivazide, a derivative of isoniazid used in the treatment of tuberculosis. The protocols described are based on established analytical techniques for similar anti-tuberculosis agents and serve as a comprehensive guide for the development and validation of methods for this compound quantification in various matrices.
Mechanism of Action
This compound is understood to be a prodrug that, like isoniazid, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall's integrity leads to bacterial cell death.[1] The metabolic activation of this compound within the mycobacterium is a critical step for its antimicrobial activity.
Caption: Mechanism of action of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a proposed stability-indicating HPLC method for the quantification of this compound in pharmaceutical formulations. The method is adapted from validated protocols for isoniazid and other anti-tuberculosis drugs.[2][3][4][5][6][7]
Experimental Protocol:
A stability-indicating HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).[4][6] Gradient elution may be necessary to ensure the separation of this compound from its potential degradation products.
Caption: General workflow for HPLC analysis of this compound.
Chromatographic Conditions (Proposed):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Phosphate Buffer (pH 6.8) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined (scan for λmax of this compound) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Validation Parameters (Based on Analogs):
The following table summarizes typical validation parameters for HPLC methods used for anti-tuberculosis drugs.[2][5][8][9] These ranges should be established specifically for a validated this compound assay.
| Parameter | Typical Range/Value |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.7 |
| Limit of Quantification (LOQ) (µg/mL) | 0.4 - 2.0 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the quantification of this compound in biological matrices such as plasma or serum, a highly sensitive and selective LC-MS/MS method is recommended.[10][11][12]
Experimental Protocol:
This protocol involves protein precipitation for sample clean-up, followed by chromatographic separation and detection by mass spectrometry.
Caption: Workflow for LC-MS/MS analysis of this compound in biological samples.
LC-MS/MS Conditions (Proposed):
| Parameter | Recommended Condition |
| LC Column | C18 or similar reversed-phase |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing this compound standard |
Validation Parameters for Bioanalytical Methods (Based on Analogs):
The validation of bioanalytical methods should adhere to regulatory guidelines (e.g., FDA).[11]
| Parameter | Typical Acceptance Criteria |
| Linearity Range | Dependent on expected concentrations |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored and minimized |
| Recovery | Consistent and reproducible |
UV-Visible Spectrophotometric Method
A simple and cost-effective UV-Visible spectrophotometric method can be developed for the routine quality control of this compound in bulk drug and pharmaceutical formulations.[8][13][14][15][16][17]
Experimental Protocol:
The method involves dissolving the sample in a suitable solvent and measuring the absorbance at the wavelength of maximum absorption (λmax).
Caption: Workflow for UV-Visible spectrophotometric analysis of this compound.
Method Parameters (Proposed):
| Parameter | Recommended Condition |
| Solvent | Methanol, Ethanol, or appropriate buffer |
| Wavelength (λmax) | To be determined by scanning a solution of this compound |
| Calibration Range | To be determined based on absorbance values |
Validation Parameters (Based on Analogs):
| Parameter | Typical Range/Value |
| Linearity (µg/mL) | 2 - 20 |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity | To be determined |
| Sandell's Sensitivity | To be determined |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 2% |
Disclaimer: The protocols and validation parameters provided are intended as a guide and are based on analytical methods for structurally related compounds. It is essential to develop and validate specific methods for this compound according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.
References
- 1. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vnips.in [vnips.in]
- 3. Optimization of a stability-indicating HPLC method for the simultaneous determination of rifampicin, isoniazid, and pyrazinamide in a fixed-dose combination using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analytical method development and validation for the determination of Rifampicin, Isoniazid and Pyrazinamide in “Rifampicin, Isoniazid, Pyrazinamide and Ethambutol hydrochloride” tablets (2023) | Ramireddy V. Narahari Reddy | 1 Citations [scispace.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jipbs.com [jipbs.com]
- 14. Visible spectrophotometric and first-derivative UV spectrophotometric determination of rifampicin and isoniazid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR DETERMIN ATION OF CEFTAZIDIME IN BULK AND PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 16. chemmethod.com [chemmethod.com]
- 17. jocpr.com [jocpr.com]
Application Notes and Protocols for Studying Ftivazide's Efficacy in Co-culture Models of Infected Host Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing co-culture models to investigate the efficacy of Ftivazide, an anti-tuberculosis agent, against Mycobacterium tuberculosis (Mtb) within the context of a host-cell environment. The provided protocols detail the establishment of macrophage-Mtb co-cultures and subsequent methodologies for evaluating this compound's impact on both the pathogen and the host cell.
Introduction
This compound is a prodrug that, upon activation within mycobacteria, inhibits the synthesis of mycolic acids, which are essential components of the Mtb cell wall.[1][2] This disruption of the cell wall integrity renders the bacteria more susceptible to the host's immune response.[1][2] Co-culture models, particularly those involving macrophages, the primary host cells for Mtb, offer a more physiologically relevant system to study the efficacy of anti-tuberculosis drugs compared to axenic bacterial cultures. These models allow for the simultaneous assessment of a drug's direct antimicrobial activity and its interplay with host-cell-mediated killing mechanisms.
Key Experimental Approaches
This document outlines three key experimental approaches to characterize the effect of this compound in a macrophage-Mtb co-culture model:
-
Dose-Response and Time-Kill Kinetics: To determine the potency of this compound against intracellular Mtb and the dynamics of bacterial clearance over time.
-
Cytokine Profiling: To assess the immunomodulatory effects of this compound on infected macrophages.
-
Host Cell Viability and Apoptosis: To evaluate the impact of this compound treatment on the health and death pathways of infected host cells.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data organization and interpretation.
Table 1: Hypothetical Dose-Response of this compound against Intracellular M. tuberculosis
| This compound Concentration (µg/mL) | Mean Log10 CFU/mL (Day 3 post-infection) | Standard Deviation | % Inhibition of Mtb Growth |
| 0 (Vehicle Control) | 6.5 | 0.2 | 0 |
| 0.1 | 6.1 | 0.3 | 6.2 |
| 0.5 | 5.5 | 0.2 | 15.4 |
| 1.0 | 4.8 | 0.3 | 26.2 |
| 5.0 | 3.9 | 0.2 | 40.0 |
| 10.0 | 3.1 | 0.3 | 52.3 |
| 25.0 | 2.5 | 0.2 | 61.5 |
| 50.0 | 2.2 | 0.1 | 66.2 |
Table 2: Hypothetical Time-Kill Kinetics of this compound (10 µg/mL) against Intracellular M. tuberculosis
| Time Post-Treatment (Hours) | Mean Log10 CFU/mL | Standard Deviation |
| 0 | 6.0 | 0.1 |
| 24 | 5.4 | 0.2 |
| 48 | 4.5 | 0.3 |
| 72 | 3.8 | 0.2 |
| 96 | 3.1 | 0.2 |
Table 3: Hypothetical Cytokine Profile of Mtb-Infected Macrophages Treated with this compound (10 µg/mL)
| Cytokine | Uninfected Control (pg/mL) | Mtb-Infected (Vehicle) (pg/mL) | Mtb-Infected + this compound (pg/mL) |
| TNF-α | < 10 | 850 ± 75 | 1250 ± 90 |
| IL-6 | < 15 | 1200 ± 110 | 1800 ± 150 |
| IL-1β | < 5 | 350 ± 40 | 550 ± 50 |
| IL-10 | < 20 | 450 ± 50 | 300 ± 35 |
Experimental Protocols
Protocol 1: Macrophage-Mtb Co-culture and this compound Treatment
This protocol describes the establishment of a human macrophage-like cell line (THP-1) co-culture with M. tuberculosis for drug susceptibility testing.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
Sterile tissue culture plates (96-well and 24-well)
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Saponin solution (0.1% in PBS)
-
Middlebrook 7H10 or 7H11 agar plates
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells in tissue culture plates at a density of 2 x 10^5 cells/well (96-well plate) or 1 x 10^6 cells/well (24-well plate).
-
Add PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.
-
After incubation, wash the adherent macrophages twice with warm PBS to remove non-adherent cells and PMA. Add fresh, antibiotic-free RPMI-1640 with 10% FBS.
-
-
M. tuberculosis Culture Preparation:
-
Grow Mtb in 7H9 broth until mid-log phase.
-
Before infection, gently sonicate the bacterial culture to disperse clumps.
-
Wash the bacteria twice with PBS and resuspend in RPMI-1640 without antibiotics.
-
Estimate the bacterial concentration by measuring the optical density at 600 nm (OD600).
-
-
Infection of Macrophages:
-
Infect the differentiated THP-1 macrophages with Mtb at a multiplicity of infection (MOI) of 1:1 or 10:1 (bacteria to macrophage).
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.
-
After the incubation period, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 with 10% FBS to each well. This is considered time point zero for the infection.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in RPMI-1640 medium.
-
Add the different concentrations of this compound to the infected macrophage cultures. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration of the experiment (e.g., 3-5 days for dose-response, or up to 96 hours for time-kill kinetics).
-
Protocol 2: Determination of Intracellular Bacterial Load (CFU Assay)
Procedure:
-
At each experimental time point, aspirate the culture medium from the wells.
-
Lyse the macrophages by adding 0.1% saponin solution and incubating for 10 minutes at room temperature.
-
Prepare serial dilutions of the cell lysates in PBS with 0.05% Tween 80.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.
Protocol 3: Cytokine Measurement (ELISA)
Procedure:
-
At the desired time points after this compound treatment, collect the culture supernatants from the co-culture wells.
-
Centrifuge the supernatants to remove any cells or debris.
-
Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Protocol 4: Host Cell Viability and Apoptosis Assay
Procedure:
-
Viability (e.g., MTT Assay):
-
At the end of the treatment period, add MTT solution to the wells and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining):
-
Gently detach the macrophages from the wells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed mechanism of action of this compound within the host cell.
Caption: Experimental workflow for evaluating this compound in a macrophage-Mtb co-culture model.
Caption: Proposed mechanism of this compound leading to enhanced host-cell mediated killing of Mtb.
Caption: Overview of host cell signaling pathways in Mtb infection and the role of this compound.
References
Application Notes and Protocols for Ftivazide in Combination Therapy for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide, a derivative of isoniazid, is a second-line anti-tubercular agent primarily indicated for the treatment of multi-drug-resistant tuberculosis (MDR-TB).[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][2] As a prodrug, this compound requires activation within the mycobacterial cell to exert its bactericidal effects.[2] This document provides detailed application notes and protocols for the investigation of this compound in combination therapy regimens for tuberculosis, addressing the critical need for effective treatments against resistant strains.
Data Presentation: Efficacy of Combination Therapies for MDR-TB
Table 1: Treatment Outcomes of Bedaquiline- or Delamanid-Containing Regimens for MDR-TB
| Outcome | Bedaquiline-Based Regimen (n=64) | Delamanid-Based Regimen (n=31) | p-value |
| Sputum Culture Conversion | |||
| At 2 months (Adjusted Rate) | 67% | 47% | 0.10 |
| At 6 months (Adjusted Rate) | 95% | 74% | <0.01 |
| Favorable Clinical Outcome (Adjusted Rate) | 96% | 72% | <0.01 |
| Acquired Drug Resistance | 10% | 36% | <0.01 |
Source: Adapted from a prospective, observational study in Georgia.[3]
Table 2: Treatment Outcomes of a 4-Drug Fixed-Dose Combination (FDC) vs. Separate Drugs for Drug-Susceptible TB
| Outcome | FDC Regimen (n=798) | Separate Drugs Regimen (n=787) | Risk Difference (90% CI) |
| Favorable Outcome (Per-Protocol) | 93.9% (555/591) | 94.6% (548/579) | -0.7% (-3.0% to 1.5%) |
| Favorable Outcome (Modified Intention-to-Treat, Model 1) | 83.3% (570/684) | 84.8% (563/664) | -1.5% (-4.7% to 1.8%) |
| Favorable Outcome (Modified Intention-to-Treat, Model 2) | 89.8% (591/658) | 91.0% (589/647) | -1.2% (-3.9% to 1.5%) |
Source: A randomized controlled trial conducted in Africa, Asia, and Latin America.[4]
Table 3: Safety Profile of Ceftazidime-Avibactam Combination Therapy
| Adverse Event (AE) | Ceftazidime-Avibactam ± Metronidazole (n=2024) | Comparator (n=2026) |
| Any AE | 49.2% (996) | 47.6% (965) |
| Serious AEs | 8.7% | 7.2% |
| Drug-Related AEs | 10.7% | 9.6% |
| Discontinuation due to AEs | 2.5% | 1.7% |
| Death | 2.0% | 1.8% |
Source: Pooled data from Phase II and Phase III clinical trials. Note: This data is for a different antibacterial combination and is provided as an example of safety reporting.[5]
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a method to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other anti-tubercular agents.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound (stock solution of known concentration)
-
Partner anti-tubercular drug(s) (stock solutions of known concentrations)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the partner drug vertically down the plate.
-
The final plate should contain a grid of concentrations for both drugs, as well as wells with each drug alone and no-drug controls.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the no-drug control wells.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[6]
-
-
In Vivo Efficacy Assessment in a Mouse Model
This protocol describes a murine model for evaluating the in vivo efficacy of this compound-based combination therapy.
Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
This compound formulation for oral gavage
-
Partner anti-tubercular drug(s) formulation for oral gavage
-
Aerosol infection chamber
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection of approximately 100-200 CFU.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 weeks, when a chronic infection is established), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Partner drug(s) alone
-
This compound in combination with partner drug(s)
-
-
Administer drugs daily or as determined by pharmacokinetic studies, typically via oral gavage, for a specified duration (e.g., 4-8 weeks).
-
-
Efficacy Evaluation:
-
At various time points during and after treatment, sacrifice a subset of mice from each group.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
-
Data Analysis:
-
Compare the mean log10 CFU counts in the lungs and spleens of the different treatment groups to the vehicle control group.
-
A statistically significant reduction in CFU in the combination therapy group compared to the individual drug groups indicates enhanced efficacy.
-
Monitor for signs of toxicity, such as weight loss or changes in organ appearance.[7]
-
Visualizations
Signaling Pathways and Workflows
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical Outcomes Among Patients With Drug-resistant Tuberculosis Receiving Bedaquiline- or Delamanid-Containing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a 4-drug fixed-dose combination regimen compared with separate drugs for treatment of pulmonary tuberculosis: the Study C randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Profile of Ceftazidime-Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ftivazide Resistance in Mycobacterium Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to overcome ftivazide resistance in Mycobacterium strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a derivative of isoniazid (INH), is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[2]
Q2: What are the primary mechanisms of resistance to this compound in Mycobacterium?
While specific data on this compound resistance is limited, the primary mechanisms are inferred from its structural and functional similarity to isoniazid. These include:
-
Target Modification: Mutations in the katG gene are the most common cause of high-level resistance. These mutations prevent the activation of the prodrug this compound to its active form. The S315T mutation in katG is a frequently observed mutation.[1][3][4]
-
Target Overexpression: Mutations in the promoter region of the inhA gene can lead to its overexpression. InhA is the primary target of activated this compound, and its overproduction can titrate out the drug, leading to low-level resistance.[1][4]
-
Efflux Pumps: Overexpression of various efflux pumps can actively transport this compound out of the bacterial cell, contributing to low-level resistance.[5]
Q3: Is there cross-resistance between this compound and other anti-tuberculosis drugs?
Yes, due to their similar mechanisms of action and resistance, there is a high likelihood of cross-resistance between this compound and isoniazid. Strains with katG or inhA promoter mutations are likely to be resistant to both drugs. There may also be cross-resistance with ethionamide, another mycolic acid synthesis inhibitor, particularly in strains with inhA mutations.
Q4: What are the general strategies to overcome this compound resistance?
Several strategies can be explored to combat this compound resistance:
-
Combination Therapy: Using this compound in combination with other anti-tuberculosis drugs that have different mechanisms of action can prevent the emergence of resistance and may be effective against existing resistant strains.[6]
-
Efflux Pump Inhibitors (EPIs): Co-administration of this compound with an EPI can increase the intracellular concentration of the drug, potentially restoring its efficacy against strains that utilize efflux pumps for resistance.[5][7][8][9] Verapamil is an example of a compound with efflux pump inhibitory activity.[5]
-
Development of this compound Analogs: Synthesizing new analogs of this compound that do not require activation by KatG or are not substrates for efflux pumps could be a promising approach.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments involving this compound-resistant Mycobacterium strains.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is prepared using a McFarland standard to achieve a consistent starting bacterial concentration. |
| Media and Reagents | Use fresh, quality-controlled media (e.g., Middlebrook 7H9 broth) and prepare fresh this compound stock solutions for each experiment. |
| Incubation Conditions | Maintain consistent incubation temperature (37°C) and duration. For slow-growing mycobacteria, ensure adequate incubation time for visible growth. |
| Assay Method | Utilize a validated and standardized MIC determination method, such as the microplate Alamar Blue assay (MABA) or broth microdilution.[10][11] |
Issue 2: Failure to Amplify katG or inhA Genes via PCR for Sequencing
| Possible Cause | Troubleshooting Step |
| DNA Quality | Ensure high-quality genomic DNA is extracted from the mycobacterial culture. Use a validated DNA extraction protocol. |
| Primer Design | Verify the specificity of the primers for the target genes in your Mycobacterium species. Consider designing new primers if necessary. |
| PCR Conditions | Optimize the PCR cycling conditions, including annealing temperature and extension time. The high GC content of the mycobacterial genome may require adjustments. |
| PCR Inhibitors | Purify the DNA extract to remove any potential PCR inhibitors. |
Issue 3: Efflux Pump Inhibitor (EPI) Does Not Potentiate this compound Activity
| Possible Cause | Troubleshooting Step |
| EPI Concentration | The concentration of the EPI may be suboptimal. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. |
| Resistance Mechanism | The primary resistance mechanism in the strain may not be efflux-mediated (e.g., high-level resistance due to katG mutation). Characterize the resistance mechanism of the strain. |
| EPI Specificity | The EPI used may not be effective against the specific efflux pump(s) overexpressed in your strain. Screen a panel of different EPIs. |
| Assay Conditions | Ensure the stability of the EPI under the experimental conditions. |
Data Presentation
Table 1: Example of MIC Data for this compound against Susceptible and Resistant M. tuberculosis Strains
| Strain ID | Genotype (katG, inhA promoter) | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | This compound + EPI (Verapamil 20 µg/mL) MIC (µg/mL) |
| H37Rv (WT) | Wild-type, Wild-type | 0.05 | 0.05 | 0.05 |
| R-001 | S315T, Wild-type | > 10 | > 10 | > 10 |
| R-002 | Wild-type, C(-15)T | 1.0 | 1.0 | 0.25 |
| R-003 | Wild-type, Wild-type | 0.5 | 0.5 | 0.1 |
Note: These are example values. Actual MICs will vary depending on the specific mutations and strains.
Table 2: Example of Mutation Frequencies in this compound-Resistant M. tuberculosis Isolates
| Gene | Mutation | Frequency (%) | Associated Resistance Level |
| katG | S315T | 60-80 | High |
| katG | Other non-synonymous mutations | 10-20 | Variable |
| inhA promoter | C(-15)T | 15-25 | Low |
| ahpC promoter | Various | 5-10 | Compensatory/Low |
Note: These are estimated frequencies based on isoniazid resistance data and require experimental validation for this compound.[1][4]
Experimental Protocols
Protocol 1: Determination of this compound MIC using Microplate Alamar Blue Assay (MABA)
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Prepare Mycobacterial Inoculum: Grow Mycobacterium strains in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in fresh 7H9 broth.
-
Prepare Assay Plate: In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in 100 µL of 7H9 broth. Include a drug-free control well.
-
Inoculate Plate: Add 100 µL of the diluted mycobacterial suspension to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Add Alamar Blue: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Read Results: Incubate for another 24 hours. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink.[10]
Protocol 2: Sequencing of katG and inhA Promoter Regions
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the this compound-resistant Mycobacterium isolate using a commercial kit or a standard protocol (e.g., CTAB method).
-
PCR Amplification:
-
Design primers flanking the entire katG gene and the promoter region of the inhA gene.
-
Perform PCR using a high-fidelity polymerase. Optimize annealing temperature and extension time for the high GC content of the mycobacterial genome.
-
-
PCR Product Purification: Purify the PCR products using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequences of katG and inhA from M. tuberculosis H37Rv to identify mutations.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for characterizing this compound resistance.
Caption: Logic for troubleshooting this compound resistance mechanisms.
References
- 1. Prevalence of Mycobacterium tuberculosis mutations associated with isoniazid and rifampicin resistance: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Resistant mutants of Mycobacterium tuberculosis selected in vitro do not reflect the in vivo mechanism of isoniazid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in katG, inhA, and ahpC genes of Brazilian isoniazid-resistant isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photosensitizer associated with efflux pump inhibitors as a strategy for photodynamic therapy against bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Efflux Systems and Inhibitors: Approaches to Drug Discovery and the Challenge of Clinical Implementation [openmicrobiologyjournal.com]
- 10. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Managing and mitigating Ftivazide-induced hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and mitigating Ftivazide-induced hepatotoxicity in experimental settings. Given that this compound is a derivative of isoniazid, this guide leverages the extensive research on isoniazid-induced liver injury to provide relevant and actionable information.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to isoniazid?
This compound is an anti-tuberculosis agent that, like its parent compound isoniazid, functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Structurally, this compound is a hydrazone derivative of isoniazid.[1][2][4][5] Due to this close structural and functional relationship, the hepatotoxic profile of this compound is presumed to be highly similar to that of isoniazid.
Q2: What is the primary mechanism of this compound-induced hepatotoxicity?
The hepatotoxicity is not caused by the drug itself but by its metabolic byproducts. The mechanism involves a multi-step process primarily initiated in the liver:
-
Metabolic Activation: this compound is metabolized by hepatic enzymes, particularly the N-acetyltransferase 2 (NAT2) and Cytochrome P450 family, notably CYP2E1. This process generates reactive metabolites, including hydrazine.
-
Oxidative Stress: These reactive metabolites lead to a significant increase in reactive oxygen species (ROS), depleting the cell's natural antioxidant defenses, such as glutathione (GSH).[6]
-
Mitochondrial Dysfunction: The surge in oxidative stress damages mitochondria, leading to a collapse of the mitochondrial membrane potential (ΔΨm), impaired ATP production, and release of pro-apoptotic factors like cytochrome c.[6]
-
Cellular Injury and Apoptosis: The combination of oxidative stress and mitochondrial failure triggers signaling cascades that lead to hepatocyte apoptosis (programmed cell death) and necrosis, resulting in liver injury.[6][7]
Q3: What are the key biomarkers to monitor for this compound-induced hepatotoxicity in vitro?
Monitoring a panel of biomarkers is crucial for a comprehensive assessment. Key indicators include:
-
Cell Viability: Assessed by assays like MTT or LDH release.
-
Liver Enzyme Leakage: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium.
-
Oxidative Stress: Quantification of intracellular ROS (using probes like DCFDA) and depletion of glutathione (GSH).
-
Mitochondrial Health: Measurement of mitochondrial membrane potential (using probes like JC-1) and cellular ATP levels.
-
Apoptosis: Detection of caspase activation (e.g., caspase-3, -9) and DNA fragmentation.[7]
Q4: Which in vitro models are most suitable for studying this compound hepatotoxicity?
-
Primary Human Hepatocytes (PHH): Considered the gold standard due to their physiological relevance and expression of key metabolic enzymes. However, they are limited by availability, cost, and donor variability.
-
HepaRG Cells: A human-derived cell line that can be differentiated into hepatocyte-like cells and exhibits metabolic capabilities comparable to PHH for many applications.
-
HepG2 Cells: A human hepatoma cell line that is widely used due to its robustness and ease of culture.[8][9][10] A key limitation is its low expression of some critical CYP450 enzymes, like CYP2E1, which may underestimate the toxicity of drugs requiring metabolic activation.[11]
Q5: Are there strategies to mitigate this compound-induced hepatotoxicity in experimental models?
Yes, research points to several potential interventions that can be tested in vitro:
-
Antioxidants: N-acetylcysteine (NAC), a precursor to glutathione, can help replenish cellular antioxidant defenses and mitigate oxidative stress.
-
CYP2E1 Inhibitors: Compounds that selectively inhibit CYP2E1 can reduce the formation of toxic metabolites.
-
Autophagy Modulators: Inducing protective autophagy has been shown to counteract isoniazid-induced apoptosis in some models.[12]
Quantitative Data Summary
The following tables summarize typical quantitative data from in vitro studies on isoniazid, which can be used as a starting point for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Isoniazid (INH)
| Cell Model | Time Point | IC50 Value (Concentration for 50% Inhibition) | Reference Assay |
| HepG2 Cells | 24 hours | > 26 mM | MTT Assay[13] |
| HepG2 Cells | 72 hours | > 25 µM (for various INH derivatives) | MTT Assay[14] |
| HepG2 Cells | 24 hours | Cytotoxicity observed at 50-200 mM | MTT Assay[10] |
Note: IC50 values can vary significantly based on the specific cell line, exposure duration, and assay used. High concentrations are often required in standard cell lines like HepG2 due to lower metabolic activity compared to primary hepatocytes.[12]
Table 2: Biomarker Changes in Response to Isoniazid (INH) In Vitro
| Biomarker | Cell Model | INH Concentration | Observation |
| Reactive Oxygen Species (ROS) | HepG2 | 88 µM | Significant increase |
| Glutathione (GSH) | HepG2 | 88 µM | Significant depletion |
| Mitochondrial Function | HepG2 | 88 µM | Significant inhibition of MTT reduction |
| Apoptosis | HepG2 | 88 µM | Increased cell shrinkage, DNA fragmentation |
| Caspase-9 & Cytochrome C | HepG2 | - | Increased expression |
Troubleshooting Experimental Issues
Issue 1: High variability in cell viability results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a precise and consistent number of cells are plated in each well. Use a cell counter for accuracy. Perform a cell density optimization experiment before starting toxicity assays. |
| Drug Solution Instability | Prepare fresh drug solutions for each experiment. This compound/Isoniazid solutions should be protected from light if sensitive. Verify solubility in the culture medium to avoid precipitation. |
| Metabolic Activity Fluctuation | Cell metabolic activity can vary with passage number. Use cells within a consistent, low passage number range for all experiments. |
| Edge Effects in Plates | The outer wells of a 96-well plate are prone to evaporation, affecting cell growth and drug concentration. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media. |
Issue 2: No significant toxicity observed even at high this compound concentrations.
| Possible Cause | Recommended Solution |
| Low Metabolic Activation | The chosen cell line (e.g., standard HepG2) may have insufficient CYP2E1 activity to metabolize this compound into its toxic form.[11] Consider using primary hepatocytes, HepaRG cells, or engineered HepG2 cells that overexpress CYP2E1. |
| Short Exposure Time | Drug-induced hepatotoxicity can be a slow process. Extend the incubation time with the drug (e.g., from 24h to 48h or 72h) to allow for the accumulation of toxic effects. |
| Insensitive Assay Endpoint | Cell viability assays like MTT might not be sensitive enough to detect early-stage toxicity. Use more sensitive, mechanism-specific assays such as ROS detection or mitochondrial membrane potential measurement.[6] |
Issue 3: High background signal in ROS (DCFDA) assay.
| Possible Cause | Recommended Solution |
| Phenol Red Interference | Phenol red in standard culture media can interfere with fluorescence-based assays. Use phenol red-free media for the duration of the assay.[15] |
| Probe Autoxidation | The DCFDA probe can auto-oxidize, especially when exposed to light. Protect all probe solutions and stained cells from light. Prepare probe solutions fresh immediately before use. |
| Cellular Stress from Handling | Excessive washing or harsh pipetting can induce ROS. Handle cells gently. Minimize wash steps if possible; some protocols suggest not washing after probe loading.[16] |
Visualizations: Pathways and Workflows
Diagram 1: Metabolic Activation and Initial Injury Pathway
This diagram illustrates the conversion of this compound into reactive metabolites and the immediate downstream consequences.
Caption: this compound metabolism leads to reactive species, oxidative stress, and mitochondrial damage.
Diagram 2: Experimental Workflow for Assessing Hepatotoxicity
This diagram outlines a logical flow for in vitro experiments designed to test this compound-induced hepatotoxicity.
Caption: A structured workflow for in vitro analysis of this compound hepatotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format using the HepG2 cell line.
Materials:
-
HepG2 cells and complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count HepG2 cells. Seed 1.0 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest drug dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the results to determine the IC50 value.
Protocol 2: Intracellular ROS Detection using DCFDA Assay
This protocol is for analyzing ROS levels in adherent cells using a fluorescence plate reader.
Materials:
-
DCFDA (2',7'–dichlorofluorescin diacetate) stock solution (e.g., 20 mM in DMSO)
-
Phenol red-free culture medium
-
PBS or other suitable assay buffer
-
96-well black, clear-bottom plates
-
Positive control (e.g., Tert-butyl hydroperoxide, TBHP)
Procedure:
-
Cell Seeding: Seed cells (e.g., 25,000 cells/well) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[17]
-
Drug Treatment: Treat cells with various concentrations of this compound in phenol red-free medium for the desired time (e.g., 1-4 hours). Include vehicle controls and a positive control (e.g., 50-100 µM TBHP).
-
Probe Loading: Prepare a working solution of DCFDA (e.g., 20 µM) in pre-warmed, phenol red-free medium or buffer.[16] Remove the drug-containing medium from the wells.
-
Staining: Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[17]
-
Wash: Gently aspirate the DCFDA solution and wash the cells once with 100 µL of pre-warmed PBS.[17]
-
Fluorescence Reading: Add 100 µL of PBS back to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]
-
Data Analysis: After subtracting the background fluorescence from blank wells, express the results as a fold change in fluorescence intensity relative to the vehicle control.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1
This protocol uses the ratiometric dye JC-1 and is suitable for analysis by fluorescence microscopy or a plate reader.
Materials:
-
JC-1 stock solution (e.g., 1-5 mg/mL in DMSO)
-
Complete culture medium
-
PBS
-
Positive control for depolarization (e.g., CCCP, 50 µM final concentration)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 96-well plate or on coverslips for microscopy). Treat with this compound for the desired duration. In a separate well, add the positive control CCCP for the final 15-30 minutes of incubation.
-
JC-1 Staining Solution: Prepare a fresh JC-1 working solution (e.g., 1-10 µM) in pre-warmed complete medium.[18] The optimal concentration should be determined empirically for your cell type.
-
Staining: Remove the medium from the cells and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C, 5% CO₂, protected from light.[18][19]
-
Wash: Aspirate the staining solution and gently wash the cells twice with pre-warmed PBS or culture medium.
-
Analysis (Plate Reader): Read fluorescence at two wavelength settings:
-
Aggregates (Healthy Cells): Excitation ~535 nm / Emission ~590 nm (Red)
-
Monomers (Apoptotic Cells): Excitation ~485 nm / Emission ~530 nm (Green)
-
-
Analysis (Microscopy): Observe cells using a fluorescence microscope with appropriate filters for red and green fluorescence. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.[20]
-
Data Analysis: The primary metric is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and a loss of ΔΨm. Normalize the ratio of treated cells to that of the vehicle control.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 149-17-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. Isoniazid induces oxidative stress, mitochondrial dysfunction and apoptosis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid induces apoptosis: Role of oxidative stress and inhibition of nuclear translocation of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Redox Imbalance and Oxidative DNA Damage During Isoniazid Treatment of HIV-Associated Tuberculosis: A Clinical and Translational Pharmacokinetic Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of protective autophagy against apoptosis in HepG2 cells by isoniazid independent of the p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. abcam.com [abcam.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. 101.200.202.226 [101.200.202.226]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Drug-drug interactions of Ftivazide with other anti-tubercular agents
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interactions (DDIs) of Ftivazide with other anti-tubercular agents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific clinical data on the drug-drug interactions of this compound are limited. Much of the guidance provided is based on the known interactions of its structural analog, isoniazid (INH), and general pharmacological principles. Researchers should exercise caution and verify findings through specific in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the potential for drug-drug interactions between this compound and other first-line anti-tubercular drugs?
A1: While specific studies on this compound are not extensively available, its structural similarity to isoniazid (INH) suggests a potential for interactions, primarily through the inhibition of cytochrome P450 (CYP450) enzymes.[1][2][3] Co-administration with potent CYP450 inducers like rifampicin could also theoretically alter this compound's metabolism.[1][4]
Q2: How does this compound's metabolism influence its DDI potential?
A2: this compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.[5] This activation is believed to be similar to isoniazid, which is metabolized by the mycobacterial catalase-peroxidase enzyme KatG. In humans, isoniazid is primarily metabolized by N-acetyltransferase 2 (NAT2) and also acts as an inhibitor of several CYP450 isoenzymes.[2] Therefore, genetic variations in NAT2 and interactions with drugs that are substrates, inducers, or inhibitors of the same CYP enzymes could be a source of variability in this compound's efficacy and safety profile when co-administered with other agents.
Q3: Are there any known clinically significant interactions between this compound and rifampicin?
A3: There are no specific clinical studies detailing the interaction between this compound and rifampicin. However, rifampicin is a potent inducer of various CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C19).[1][6][7] If this compound is metabolized by these enzymes, co-administration with rifampicin could potentially decrease this compound's plasma concentrations, possibly reducing its efficacy. Conversely, if this compound or its metabolites inhibit these enzymes, it could increase the concentration of co-administered drugs that are substrates for these enzymes.
Q4: What about interactions with other anti-tubercular agents like pyrazinamide and ethambutol?
A4: Pyrazinamide and ethambutol are generally considered to have a lower risk of clinically significant drug-drug interactions compared to rifampicin and isoniazid. However, co-administration of pyrazinamide and ethambutol has been associated with a high risk of hepatic toxicity, a risk that could be compounded by the addition of this compound, which, like isoniazid, carries a risk of hepatotoxicity.[8]
Troubleshooting Experimental Inconsistencies
Problem 1: High variability in pharmacokinetic (PK) data for this compound when co-administered with other anti-tubercular drugs in animal models.
-
Possible Cause: Genetic polymorphism in drug-metabolizing enzymes in the animal model, similar to the NAT2 polymorphism in humans affecting isoniazid metabolism.
-
Troubleshooting Steps:
-
Genotype the animals: If possible, determine the genotype of the animals for relevant metabolizing enzymes.
-
Stratify data: Analyze the PK data based on the genotype to see if it reduces variability.
-
Use a different animal model: Consider using an animal model with a more homogeneous metabolic profile.
-
Problem 2: Unexpected toxicity (e.g., elevated liver enzymes) observed in in-vivo studies with this compound combination therapy.
-
Possible Cause: Additive or synergistic hepatotoxicity with other anti-tubercular agents like pyrazinamide or even rifampicin.[8][9]
-
Troubleshooting Steps:
-
Staggered dosing: In your experimental design, consider administering the drugs with a time interval to minimize peak concentration overlaps.
-
Dose reduction: Investigate if reducing the dose of one or both agents mitigates the toxicity while maintaining efficacy.
-
Monitor liver function markers: Frequently monitor liver enzymes (ALT, AST) and bilirubin levels in your animal models.
-
Problem 3: In-vitro assays show conflicting results regarding this compound's potential to inhibit CYP450 enzymes.
-
Possible Cause: The choice of substrate, incubation time, or the in-vitro system (e.g., microsomes vs. hepatocytes) can influence the results.
-
Troubleshooting Steps:
-
Use multiple substrates: Test the inhibitory potential of this compound against multiple substrates for the same CYP isoform.
-
Time-dependent inhibition: Investigate if this compound is a time-dependent inhibitor, which may not be apparent in short incubation assays.
-
Compare in-vitro systems: Conduct experiments in both human liver microsomes and cryopreserved human hepatocytes to get a more comprehensive picture of the inhibitory potential.
-
Data Presentation: Potential Pharmacokinetic Interactions
The following table summarizes the potential pharmacokinetic interactions of this compound with other anti-tubercular agents, based on the known interactions of isoniazid. Note: This is an extrapolated guide and requires experimental validation for this compound.
| Co-administered Drug | Potential Effect on this compound | Potential Effect of this compound on Co-administered Drug | Potential Clinical Consequence |
| Rifampicin | ↓ Cmax, ↓ AUC (due to CYP induction) | ↑ Cmax, ↑ AUC (if the drug is a CYP substrate inhibited by this compound) | Decreased this compound efficacy; Increased toxicity of the co-administered drug. |
| Isoniazid | Additive/synergistic effects or potential for competitive metabolism. | Similar to this compound, potential for CYP inhibition. | Increased risk of hepatotoxicity and neurotoxicity. |
| Pyrazinamide | Unlikely to have a significant PK interaction. | Unlikely to have a significant PK interaction. | Increased risk of additive hepatotoxicity.[8] |
| Ethambutol | Unlikely to have a significant PK interaction. | Unlikely to have a significant PK interaction. | Low risk of significant DDI. |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.
Experimental Protocols
1. In-Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine the potential of this compound and its major metabolites to inhibit major human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Incubation: Pre-incubate this compound at various concentrations with the enzyme system and NADPH.
-
Reaction: Initiate the reaction by adding the probe substrate.
-
Analysis: Measure the formation of the substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
2. In-Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats or Mice)
-
Objective: To evaluate the effect of co-administration of another anti-tubercular agent (e.g., rifampicin) on the pharmacokinetics of this compound.
-
Methodology:
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Groups:
-
Group A: Receive a single oral dose of this compound.
-
Group B: Receive a single oral dose of the interacting drug (e.g., rifampicin).
-
Group C: Receive co-administration of this compound and the interacting drug.
-
-
Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.
-
Analysis: Measure the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and compare the results between Group A and Group C to determine the significance of the interaction.
-
Mandatory Visualizations
Caption: Potential metabolic pathways and drug-drug interaction mechanisms of this compound in the liver.
References
- 1. Clinically significant interactions with drugs used in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 (CYP450) Isoforms by Isoniazid: Potent Inhibition of CYP2C19 and CYP3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological interactions between rifampicin and antiretroviral drugs: challenges and research priorities for resource-limited settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Drug interaction potential of high-dose rifampicin in patients with pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interaction potential of high-dose rifampicin in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High hepatotoxicity of pyrazinamide and ethambutol for treatment of latent tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (pyrazinamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Optimizing Ftivazide dosage for improved therapeutic outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ftivazide. The information provided is intended to assist in optimizing experimental design and interpreting results for improved therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a chemotherapeutic agent belonging to the group of hydrazides, and it is a derivative of isoniazid. Its primary application has been in the treatment of various forms of tuberculosis. The mechanism of action is linked to its isoniazid component, which is known to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Q2: What are the key pharmacokinetic and pharmacodynamic properties of this compound to consider during dosage optimization?
While detailed contemporary pharmacokinetic data is limited in the readily available literature, early studies indicate that this compound and its metabolites have a prolonged presence in the blood, suggesting it is a long-acting drug. This characteristic is a critical factor when designing dosage regimens to maintain therapeutic concentrations over time.
Q3: Are there any known issues with this compound stability or solubility that could impact experimental results?
Specific details on stability and solubility for modern experimental buffers and conditions are not extensively documented in recent literature. Researchers should empirically determine these parameters for their specific experimental setups to ensure accurate and reproducible results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-individual variability in therapeutic response. | Differences in drug metabolism among subjects. | Perform metabolic profiling of experimental subjects to stratify the population and analyze results based on metabolic phenotypes. |
| Observed toxicity at theoretically therapeutic doses. | Off-target effects or accumulation of toxic metabolites. | Conduct dose-response studies to establish the therapeutic index in the specific model system. Analyze metabolite profiles to identify potential toxic byproducts. |
| Lack of efficacy despite achieving target plasma concentrations. | Development of drug resistance or pathway insensitivity. | Investigate potential mechanisms of resistance, such as target enzyme mutations. Explore combination therapies with other agents to overcome resistance. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Mycobacterial Cultures
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution in 96-well microplates containing Middlebrook 7H9 broth or other suitable mycobacterial growth medium.
-
Inoculate each well with a standardized suspension of the mycobacterial strain of interest.
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a defined period.
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits mycobacterial growth.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for Determining this compound MIC.
Caption: this compound Dosage and Therapeutic Outcome Relationship.
Technical Support Center: Cross-Resistance Between Ftivazide and Other Tuberculosis Drugs
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating cross-resistance between Ftivazide and other tuberculosis (TB) drugs. The content is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential cross-resistance?
This compound is a derivative of Isoniazid (INH) and, like its parent compound, functions as a prodrug that primarily inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][3] The drug requires activation within the mycobacterial cell to exert its bactericidal effects.[1] This activation is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form of the drug then targets the enoyl-acyl carrier protein reductase, InhA, which is a key enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for mycolic acid production.[3][4]
This shared mechanism of action, specifically the targeting of InhA, is the primary reason for the high likelihood of cross-resistance with other drugs that target the same pathway, most notably Isoniazid and Ethionamide (ETH).[3][4][5]
Q2: What is the expected cross-resistance profile of this compound with Isoniazid (INH) and Ethionamide (ETH)?
Direct and extensive quantitative data on this compound's activity against various resistant strains is limited in the available literature. However, due to its identity as an INH derivative and its shared mechanism of action, its cross-resistance pattern can be inferred from the well-documented relationship between INH and ETH.
-
Cross-resistance with Isoniazid (INH): this compound is expected to show a high degree of cross-resistance with INH, especially when resistance is mediated by mutations in the target enzyme, InhA.
-
Cross-resistance with Ethionamide (ETH): ETH is also a prodrug that, once activated by the monooxygenase EthA, targets InhA.[4][5] Therefore, cross-resistance between this compound and ETH is highly likely if the resistance mechanism involves alterations in inhA.[4][6] Mutations in the inhA promoter region are a common cause of low-level INH resistance and concurrent ETH resistance.[7][8]
Q3: What are the specific molecular mechanisms that cause cross-resistance between this compound, INH, and ETH?
Cross-resistance is primarily determined by the genetic mutations present in the M. tuberculosis isolate. The two main genes involved are katG and inhA.
-
inhA Mutations: Mutations in the promoter region of the inhA gene (e.g., at position -15) can lead to the overexpression of the InhA enzyme.[8] This typically results in low-level resistance to INH and cross-resistance to ETH.[7][8] Mutations within the inhA structural gene itself can also decrease the binding affinity of the activated drug, leading to resistance.[4] Strains with inhA mutations are expected to be cross-resistant to this compound.
-
katG Mutations: The katG gene encodes the enzyme responsible for activating the INH prodrug.[9] Mutations in katG, particularly the S315T substitution, are the most common cause of high-level INH resistance.[7] Because katG is not required for the activation of Ethionamide, strains with only a katG mutation are often still susceptible to ETH.[6][9] Consequently, an INH-resistant strain with a katG mutation might remain susceptible to this compound if this compound's activation is less dependent on KatG or if it can be activated by an alternative pathway. However, as a close derivative of INH, a significant impact on activation is expected.
The relationship between these resistance mechanisms is visualized in the signaling pathway diagram below.
Q4: My isoniazid-resistant M. tuberculosis isolate appears susceptible to this compound in our initial screen. What is the likely explanation?
This is a plausible scenario and points to the specific mechanism of isoniazid resistance. The most likely reason is that your isolate has a mutation in the katG gene but retains a wild-type inhA gene.
-
katG-mediated resistance: High-level isoniazid resistance is most frequently caused by mutations in katG, which prevent the activation of the INH prodrug.[7]
-
inhA remains susceptible: If the inhA gene (the actual drug target) is not mutated, it remains susceptible to inhibition.
-
Implication for this compound: While this compound is an INH derivative, its activation might be less affected by certain katG mutations, or it could potentially be activated by other cellular mechanisms, allowing it to inhibit the wild-type InhA.
To confirm this, you should sequence the katG and inhA genes of your isolate. A mutation in katG combined with a wild-type inhA sequence would support this hypothesis.
Troubleshooting Guide
Q5: We are observing inconsistent MIC values for this compound. What are the common experimental pitfalls?
Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Use the following checklist to troubleshoot your assay:
-
Inoculum Preparation: Ensure the inoculum is prepared from a fresh, actively growing culture and standardized correctly (e.g., to a 0.5-1.0 McFarland standard). Clumped bacterial suspensions can lead to variable results.
-
Drug Stock Solution: Confirm the correct preparation and storage of the this compound stock solution. Ensure it is fully dissolved and use a freshly prepared serial dilution for each experiment.
-
Plate Evaporation: Evaporation from wells, especially on the outer edges of the microplate, can concentrate the drug and affect results. Ensure perimeter wells are filled with sterile water or media and that plates are sealed properly (e.g., with a plastic bag) during incubation.[10]
-
Incubation Time: Adhere to a consistent incubation time. Reading results too early or too late can lead to misinterpretation of growth inhibition. For colorimetric assays like the Microplate Alamar Blue Assay (MABA), the timing of adding the indicator dye is critical.[11]
-
Cross-Contamination: Ensure aseptic technique is strictly followed to prevent cross-contamination between wells.
Quantitative Data
While specific MIC data for this compound is not widely available, the following tables summarize typical MIC ranges for Isoniazid and Ethionamide against susceptible and resistant M. tuberculosis strains. This data serves as a valuable reference for interpreting potential this compound susceptibility, given the high likelihood of shared resistance mechanisms.
Table 1: Typical MIC Ranges for Isoniazid (INH) in M. tuberculosis
| Resistance Mechanism | Genotype | Typical INH MIC (μg/mL) | Resistance Level | Cross-Resistance to ETH |
|---|---|---|---|---|
| Susceptible | Wild-Type katG & inhA | 0.02 - 0.06[12] | Susceptible | No |
| Low-Level Resistance | inhA promoter mutation | 0.2 - 1.0 | Low | Yes[7] |
| High-Level Resistance | katG mutation (e.g., S315T) | >1.0 (can be ≥32)[7][13] | High | No[9] |
Table 2: Typical MIC Ranges for Ethionamide (ETH) in M. tuberculosis | Resistance Mechanism | Genotype | Typical ETH MIC (μg/mL) | Resistance Level | | :--- | :--- | :--- | | Susceptible | Wild-Type ethA & inhA | 0.62 - 2.5 | Susceptible | | Resistance | ethA mutation | ≥50[13] | High | | Cross-Resistance | inhA mutation | ≥100[13] | High |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a common colorimetric method for determining the MIC of this compound against M. tuberculosis isolates.[1][2]
Materials:
-
Sterile 96-well microplates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.5% glycerol
-
This compound stock solution of known concentration
-
M. tuberculosis culture in log-phase growth
-
Alamar Blue reagent
-
Sterile 5% Tween-80 solution
-
Sterile water
Procedure:
-
Plate Preparation: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate. Add sterile water to all perimeter wells to minimize evaporation.[10]
-
Drug Dilution: Add 100 µL of this compound stock solution to the first well of a test row. Perform a two-fold serial dilution by transferring 100 µL from this well to the next, and so on, discarding the final 100 µL from the last well in the series.
-
Inoculum Preparation: Adjust the turbidity of a log-phase M. tuberculosis culture with saline to match a McFarland 1.0 standard. Dilute this suspension 1:20 in 7H9 broth.[11]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Incubation: Cover and seal the plate in a plastic bag and incubate at 37°C for 7 days.
-
Developing the Assay: After incubation, add 20 µL of Alamar Blue reagent and 50 µL of 5% Tween-80 to the positive control well. Re-incubate for 24 hours.[11]
-
Reading Results: If the control well turns from blue to pink (indicating growth), add the Alamar Blue and Tween-80 mixture to all other wells and incubate for another 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Genotypic Analysis of Resistance-Associated Genes
To investigate the molecular basis of resistance, sequencing of the katG, inhA, and ethA genes is required.
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the M. tuberculosis isolate using a certified commercial kit or a standard CTAB extraction method.
-
PCR Amplification: Amplify the entire coding sequence and promoter regions of the target genes (katG, inhA, ethA) using validated primers.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs using a suitable cleanup kit.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing. Ensure primers for both forward and reverse sequencing are included. Automated DNA sequencing can be performed using standard chemistries like BigDye terminator chemistry.[3]
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence from M. tuberculosis H37Rv. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that could confer resistance. The GenoType MTBDRplus line probe assay can also be used for rapid detection of common mutations in katG and the inhA promoter.[6][9]
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 3. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 5. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of katG and inhA Mutations by Genotype MTBDRplus Line Probe Assay To Guide Isoniazid and Ethionamide Use for Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 8. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay | PLOS One [journals.plos.org]
- 11. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethA, inhA, and katG loci of ethionamide-resistant clinical Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Genetic Basis of Ftivazide Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ftivazide and investigating its resistance mechanisms in Mycobacterium tuberculosis.
Disclaimer: Research specifically detailing the genetic basis of this compound resistance is limited. This compound is a derivative of isoniazid (INH), and both are prodrugs that inhibit mycolic acid synthesis.[1] Therefore, the information provided here is largely based on the well-documented mechanisms of isoniazid resistance. Cross-resistance between isoniazid and its structural analogs has been observed, suggesting shared resistance pathways.[2][3]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound, like isoniazid, is a prodrug that requires activation within the mycobacterial cell.[4] Once activated, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the M. tuberculosis cell wall.[4][5] This disruption of the cell wall leads to bacterial cell death.[4]
What are the likely genes involved in this compound resistance?
Based on its similarity to isoniazid, mutations in the following genes are the most probable causes of this compound resistance:
-
katG : This gene encodes the catalase-peroxidase enzyme responsible for activating the prodrug isoniazid.[6] Mutations in katG can prevent the activation of this compound, leading to high-level resistance. The S315T mutation is the most common mutation associated with isoniazid resistance.[7]
-
inhA : This gene encodes the enoyl-acyl carrier protein reductase, the primary target of activated isoniazid. Mutations in the promoter region of inhA can lead to its overexpression, resulting in low-level resistance. Mutations within the inhA structural gene are less common but can also confer resistance.[6]
If we observe this compound resistance in a clinical isolate, what mutations should we look for?
You should primarily screen for mutations in the katG gene and the promoter region of the inhA gene. The table below summarizes common mutations associated with isoniazid resistance and their expected impact on the Minimum Inhibitory Concentration (MIC).
Is cross-resistance between this compound and other anti-tuberculosis drugs expected?
Yes, cross-resistance is expected, particularly with isoniazid and other structurally related drugs like ethionamide.[2][3][8] Clinical isolates with mutations in katG or inhA are likely to exhibit resistance to both isoniazid and this compound.
Troubleshooting Guides
Issue 1: An M. tuberculosis clinical isolate shows high-level resistance to this compound in phenotypic tests, but no mutations are found in katG or the inhA promoter.
-
Possible Cause 1: Novel or rare mutations. The resistance may be due to less common mutations within the katG or inhA genes that were not covered by your initial screen, or mutations in other genes that are yet to be identified as contributing to this compound resistance.
-
Troubleshooting Step: Perform whole-gene sequencing of katG and inhA. If no mutations are found, consider whole-genome sequencing of the isolate to identify novel resistance-conferring mutations.
-
-
Possible Cause 2: Efflux pump overexpression. The bacteria might be actively pumping the drug out of the cell.
-
Troubleshooting Step: Investigate the expression levels of known efflux pump genes in M. tuberculosis.
-
-
Possible Cause 3: Drug inactivation. The isolate may have acquired a mechanism to inactivate the drug.
-
Troubleshooting Step: This is a more complex mechanism to investigate and may require specialized enzymatic assays.
-
Issue 2: An isolate shows low-level resistance to this compound, and sequencing reveals a mutation in the inhA promoter.
-
Interpretation: This is a well-established mechanism for low-level isoniazid resistance and is the likely cause of the observed this compound resistance. The overexpression of the InhA protein titrates the effect of the activated drug.
-
Next Steps: Confirm the phenotypic resistance with a quantitative MIC assay. This information is crucial for determining if dose escalation of this compound or alternative therapies should be considered.
Issue 3: Difficulty in obtaining reproducible MIC values for this compound.
-
Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial suspension is critical for accurate MIC determination.
-
Troubleshooting Step: Ensure strict adherence to standardized protocols for preparing the bacterial inoculum, typically to a McFarland standard of 0.5.[9]
-
-
Possible Cause 2: Degradation of this compound. The drug may be unstable under the experimental conditions.
-
Troubleshooting Step: Prepare fresh drug solutions for each experiment and protect them from light and excessive heat.
-
-
Possible Cause 3: Media composition. The type of culture medium can influence the MIC value.
-
Troubleshooting Step: Use a standardized and recommended medium for M. tuberculosis susceptibility testing, such as Middlebrook 7H10 or 7H11 agar.[10]
-
Data Presentation
Table 1: Common Mutations Associated with Isoniazid Resistance and Expected MIC Levels
| Gene | Mutation | Conferred Resistance Level | Typical Isoniazid MIC Range (µg/mL) |
| katG | S315T | High | >1.0 |
| katG | Other non-synonymous mutations | Variable (often high) | Variable |
| inhA promoter | c-15t | Low | 0.2 - 1.0 |
| inhA promoter | t-8c / t-8a | Low | 0.2 - 1.0 |
| inhA | I21V | Low | 0.2 - 1.0 |
| inhA | I47T | Low | 0.2 - 1.0 |
Note: The MIC ranges are based on data for isoniazid and are expected to be similar for this compound, though specific studies are lacking.
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) using the Agar Proportion Method
This protocol is adapted from standard procedures for M. tuberculosis drug susceptibility testing.[9][10]
-
Preparation of Drug-Containing Media:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide).
-
Prepare serial dilutions of the this compound stock solution.
-
Add the this compound dilutions to molten Middlebrook 7H10 agar to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Culture the M. tuberculosis isolate in Middlebrook 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Prepare two dilutions of the standardized suspension: 10-2 and 10-4.
-
-
Inoculation:
-
Inoculate each drug-containing plate and the drug-free control plate with 100 µL of both the 10-2 and 10-4 dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial growth compared to the drug-free control.
-
Protocol 2: Sequencing of katG and inhA genes to detect resistance mutations
-
DNA Extraction:
-
Extract genomic DNA from the M. tuberculosis clinical isolate using a commercial kit or a standard in-house protocol.
-
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence of the katG gene and the promoter region and coding sequence of the inhA gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type sequences of katG and inhA from a reference strain (e.g., H37Rv).
-
Identify any nucleotide substitutions, insertions, or deletions.
-
Mandatory Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Inferred genetic mechanisms of this compound resistance.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Evaluation of Mycobacterium tuberculosis cross-resistance to isoniazid, rifampicin and levofloxacin with their respective structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cross-resistance between isoniazid and ethionamide and its strong association with mutation C-15T in Mycobacterium tuberculosis isolates from Peru] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Genetic Analysis of Molecular Mechanisms of Drug Resistance in Mycobacterium tuberculosis Against Four Major First-Line Anti-Tuberculosis Drugs (Isoniazid, Rifampin, Ethambutol, and Pyrazinamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. National Jewish Health | Mycobacteriology|Mycobacterium Avium Complex |Drug Susceptibility for Tuberculosis [nationaljewish.org]
Addressing off-target effects of Ftivazide in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ftivazide. The information provided is designed to help address potential off-target effects observed in experimental models.
Disclaimer
This compound is a derivative of isoniazid. Due to the limited availability of specific data on this compound's off-target effects, some information provided in this guide is extrapolated from studies on isoniazid. Researchers are strongly encouraged to perform specific validation experiments for this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anti-tuberculosis agent. Its primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the Mycobacterium tuberculosis cell wall.[1][2] this compound is a prodrug, meaning it requires activation by the mycobacterial enzyme catalase-peroxidase (KatG) to become effective.
Q2: What are the known or suspected off-target effects of this compound?
Based on its structural similarity to isoniazid, the most commonly reported side effects, which are likely due to off-target effects in mammalian cells, include:
-
Hepatotoxicity: Ranging from asymptomatic elevation of liver enzymes to more severe liver damage.[1][3]
-
Peripheral Neuropathy: Characterized by numbness, tingling, or pain in the hands and feet.[3][4]
-
Gastrointestinal disturbances: Including nausea, vomiting, and stomach pain.[1]
-
Central Nervous System (CNS) effects: Such as headaches and dizziness.[1]
Q3: What are the molecular mechanisms behind isoniazid-induced (and likely this compound-induced) hepatotoxicity?
Isoniazid-induced hepatotoxicity is thought to be caused by its metabolic activation in the liver by cytochrome P450 enzymes (particularly CYP2E1) to reactive metabolites, such as hydrazine and acetylhydrazine.[5] These reactive metabolites can lead to:
-
Oxidative Stress: Depletion of glutathione and generation of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Damage to mitochondrial proteins and DNA, leading to impaired energy production and apoptosis.
-
Immune Response: In some cases, reactive metabolites can act as haptens, forming adducts with proteins that trigger an immune response against hepatocytes.[6]
Q4: What is the mechanism of isoniazid-induced peripheral neuropathy?
This is primarily attributed to a functional deficiency of pyridoxine (vitamin B6).[5][7] Isoniazid and its metabolites can inhibit pyridoxine phosphokinase, the enzyme that converts pyridoxine to its active form, pyridoxal-5'-phosphate.[5] This active form is a crucial cofactor for the synthesis of neurotransmitters, including GABA.[5] Its depletion can lead to neuronal damage.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Non-Mycobacterial Cell Lines
Possible Cause: Off-target cytotoxicity, potentially through mitochondrial dysfunction or oxidative stress.
Troubleshooting Steps:
-
Confirm Cytotoxicity:
-
Perform a dose-response experiment using a range of this compound concentrations.
-
Use a cell viability assay to determine the half-maximal inhibitory concentration (IC50). A detailed protocol for the MTT assay is provided below.
-
-
Assess Mitochondrial Health:
-
Measure mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. A decrease in potential is an early indicator of mitochondrial dysfunction.
-
Quantify ATP levels to assess the impact on cellular energy production.
-
-
Evaluate Oxidative Stress:
-
Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
Quantify glutathione (GSH) levels and the GSH/GSSG ratio as an indicator of oxidative balance.
-
Issue 2: Unexplained Phenotypic Changes in In Vivo Models (e.g., neurological symptoms, weight loss)
Possible Cause: Off-target effects leading to organ toxicity (e.g., hepatotoxicity, neurotoxicity).
Troubleshooting Steps:
-
Monitor Liver Function:
-
Collect blood samples and measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Perform histological analysis of liver tissue to look for signs of damage.
-
-
Assess Neurological Function:
-
Conduct behavioral tests to assess motor coordination and sensory function.
-
Consider nerve conduction studies if peripheral neuropathy is suspected.
-
-
Co-administration of Pyridoxine (Vitamin B6):
-
If neurological symptoms are observed, consider co-administering pyridoxine with this compound to mitigate potential neuropathy, as is standard practice with isoniazid.
-
Quantitative Data
Table 1: Cytotoxicity of Isoniazid and its Derivatives in a Human Liver Cell Line (HepG2)
| Compound | IC50 (µM) after 72h exposure | Reference |
| Isoniazid (INH) | > 200 | |
| N34red (INH derivative) | 48.5 | |
| Rifampin (control) | 25.5 | [4] |
Note: Specific IC50 data for this compound on human cell lines was not available in the reviewed literature. The data for isoniazid and its derivatives are provided as a reference. Researchers should determine the IC50 of this compound in their specific cell line of interest.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Proposed pathway for this compound-induced hepatotoxicity.
Caption: Mechanism of this compound-induced peripheral neuropathy.
References
- 1. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of different treatments for isoniazid-resistant tuberculosis: an individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generalized Workflow for Generating Highly Predictive in Silico Off-Target Activity Models [ouci.dntb.gov.ua]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
Validation & Comparative
Ftivazide vs. Isoniazid: A Comparative Guide on Efficacy Against Resistant Tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global public health, necessitating the exploration of novel and repurposed therapeutic agents. This guide provides a comparative analysis of ftivazide and the frontline anti-tuberculosis drug, isoniazid, focusing on their efficacy against resistant Mtb strains. While direct comparative experimental data between the two compounds is limited in the currently available literature, this document synthesizes existing knowledge on their mechanisms of action, resistance profiles, and available efficacy data to inform research and development efforts.
Executive Summary
Mechanism of Action and Resistance
Isoniazid (INH)
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, isoniazid forms a covalent adduct with NAD(H), which then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2][4] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.
Resistance to isoniazid predominantly arises from mutations in two key genes:
-
katG : Mutations in this gene, particularly the S315T substitution, are the most frequent cause of high-level isoniazid resistance.[1][5][6] These mutations impair the activation of the isoniazid prodrug.
-
inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression, resulting in low-level resistance to isoniazid and cross-resistance to ethionamide.[7]
This compound
This compound, also a derivative of isoniazid, is believed to share a similar ultimate mechanism of action by inhibiting mycolic acid synthesis.[8][9] It is hypothesized that as a hydrazone derivative, this compound may have a different activation pathway that is less dependent on or entirely independent of KatG, potentially allowing it to remain active against katG-mutant isoniazid-resistant Mtb strains. However, detailed molecular studies confirming this alternative activation pathway and its targets are not extensively documented in the available search results.
In Vitro Efficacy: A Data Gap
A direct comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and isoniazid against a comprehensive panel of isoniazid-resistant Mtb strains is a critical knowledge gap. While numerous studies have characterized the MICs of isoniazid against various resistant isolates, similar data for this compound is scarce, and comparative studies are absent.
Isoniazid MICs Against Resistant Strains
The following table summarizes typical MIC ranges for isoniazid against Mtb strains with different resistance-conferring mutations, based on available literature. It is important to note that MIC values can vary depending on the specific mutation and the testing methodology used.
| M. tuberculosis Strain | Genotypic Resistance Marker | Typical Isoniazid MIC Range (µg/mL) | Resistance Level |
| Wild-Type | None | 0.02 - 0.1 | Susceptible |
| INH-Resistant | inhA promoter mutations | 0.2 - 1.0 | Low |
| INH-Resistant | katG S315T mutation | >1.0 | High |
| INH-Resistant | Other katG mutations | Variable (can be high) | High |
Data compiled from multiple sources indicating general trends. Specific MIC values can vary.
Note: The lack of corresponding MIC data for this compound against these specific resistant genotypes in the reviewed literature prevents a direct tabular comparison. Research in this area is strongly encouraged to elucidate the potential of this compound.
Experimental Protocols
Standardized methodologies are crucial for generating comparable data on the efficacy of anti-tuberculosis agents. Below are summaries of commonly employed experimental protocols for determining the in vitro susceptibility of M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method (e.g., using 96-well plates):
-
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a standardized inoculum of the M. tuberculosis strain to be tested.
-
Serially dilute the test compounds (isoniazid and this compound) in 96-well microtiter plates containing a suitable liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Incubate the plates at 37°C for a defined period (typically 7-14 days).
-
Determine the MIC by visual inspection for turbidity or by using a growth indicator such as Resazurin or by measuring optical density (OD) with a microplate reader. The MIC is the lowest drug concentration that shows no visible growth or a significant reduction in the indicator signal.[9]
-
2. Agar Proportion Method:
-
Principle: To determine the proportion of mutants in a bacterial population that are resistant to a specific concentration of a drug.
-
Methodology:
-
Prepare a standardized inoculum of the M. tuberculosis strain.
-
Prepare a series of dilutions of the bacterial suspension.
-
Plate the dilutions onto drug-free agar (e.g., Middlebrook 7H10 or 7H11) and agar containing critical concentrations of the test drugs.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) on both drug-free and drug-containing media.
-
Resistance is defined as a bacterial population where the number of CFUs on the drug-containing medium is more than 1% of the CFUs on the drug-free medium.
-
Visualizing the Pathways and Processes
Isoniazid Activation and Resistance Pathway
Caption: Isoniazid activation pathway and primary resistance mechanisms in M. tuberculosis.
Hypothetical this compound Advantage
Caption: Logical flow illustrating the hypothesized advantage of this compound against KatG-mutant INH-resistant TB.
General Experimental Workflow for In Vitro Drug Efficacy Testing
Caption: A generalized workflow for the in vitro determination of MICs for anti-tuberculosis compounds.
Conclusions and Future Directions
While this compound holds theoretical promise for the treatment of isoniazid-resistant tuberculosis, particularly in cases of katG mutations, there is a critical lack of direct, comparative experimental data to substantiate this potential. The research community is strongly encouraged to undertake studies that directly compare the in vitro and in vivo efficacy of this compound and isoniazid against a well-characterized panel of isoniazid-resistant M. tuberculosis strains.
Key research questions to address include:
-
What are the MICs of this compound against a range of Mtb strains with different katG and inhA mutations?
-
What is the precise molecular mechanism of this compound activation in M. tuberculosis?
-
How does the in vivo efficacy of this compound compare to that of isoniazid in animal models of resistant TB infection?
-
What is the safety and pharmacokinetic profile of this compound in comparison to isoniazid?
Answering these questions will be pivotal in determining the potential role of this compound in the future armamentarium against drug-resistant tuberculosis.
References
- 1. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Ser315 Substitutions within katG Gene in Isoniazid-Resistant Clinical Isolates of Mycobacterium tuberculosis from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel katG mutations causing isoniazid resistance in clinical M. tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of katG Mutations on the Virulence of Mycobacterium tuberculosis and the Implication for Transmission in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid resistance-conferring mutations are associated with highly variable phenotypic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Ftivazide: An Obscure Second-Line Tuberculosis Drug with Limited Comparative Data
Despite its classification as a second-line anti-tuberculosis (TB) agent, a comprehensive head-to-head comparison of Ftivazide with currently recommended second-line drugs for multi-drug-resistant TB (MDR-TB) is conspicuously absent from publicly available scientific literature. While the mechanism of action of this compound is understood to be similar to the first-line drug isoniazid, robust experimental data detailing its comparative efficacy and safety against modern therapeutics such as fluoroquinolones, bedaquiline, delamanid, and linezolid are not available.
This compound, also known as Phthivazid, is a hydrazone derivative of isoniazid.[1] It is considered a prodrug that, like isoniazid, is thought to inhibit the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][3] This disruption of the cell wall leads to bacterial cell death.[2] It has been indicated for the treatment of various forms of tuberculosis, including multi-drug resistant strains.[3]
However, a thorough review of published research reveals a significant lack of direct comparative studies between this compound and the second-line drugs that form the backbone of modern MDR-TB treatment regimens. The majority of available literature on this compound is dated, with some studies from the 1960s focusing on aspects like its effect on vitamin B-6 excretion in comparison to isoniazid, rather than its antimicrobial efficacy.[1][4]
Current Second-Line Treatment Landscape for MDR-TB
The current treatment landscape for MDR-TB relies on a combination of core and add-on agents as recommended by the World Health Organization (WHO). These drugs are grouped based on their efficacy and safety profiles. A brief overview of key second-line drug classes is presented below.
Fluoroquinolones: This class of antibiotics, including levofloxacin and moxifloxacin, is a cornerstone of many MDR-TB regimens. They act by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.
Bedaquiline: A diarylquinoline that inhibits mycobacterial ATP synthase, an enzyme crucial for energy production in the bacteria.
Delamanid: A nitroimidazole derivative that inhibits the synthesis of mycolic acids, similar to isoniazid and likely this compound, but through a different pathway.
Linezolid: An oxazolidinone that inhibits bacterial protein synthesis. It is a potent anti-TB agent but can be associated with significant side effects.
Clofazimine: A riminophenazine antibiotic with a mechanism of action that is not fully understood but is thought to involve the production of reactive oxygen species.
Injectable Agents: Drugs like amikacin, kanamycin, and capreomycin were historically used but are now less favored due to the need for injections and their association with significant side effects like hearing loss and kidney damage.
The Data Gap: Where this compound Stands
The absence of head-to-head comparative data makes it impossible to objectively assess the performance of this compound against the current standard of care for MDR-TB. Key experimental data that is lacking includes:
-
In Vitro Susceptibility: Comparative Minimum Inhibitory Concentration (MIC) data of this compound against a panel of drug-sensitive and drug-resistant M. tuberculosis strains alongside other second-line agents.
-
Bactericidal Activity: Time-kill curve analyses comparing the bactericidal or bacteriostatic activity of this compound with other second-line drugs.
-
Animal Model Efficacy: Preclinical studies in established animal models of tuberculosis (e.g., mice, guinea pigs) to compare the efficacy of this compound-containing regimens with standard second-line regimens in terms of bacterial load reduction and relapse rates.
-
Clinical Trial Data: Randomized controlled clinical trials comparing the efficacy (e.g., sputum culture conversion rates, treatment success rates) and safety of this compound-containing regimens with WHO-recommended regimens for MDR-TB.
Visualizing the Known and the Unknown
To illustrate the current understanding of MDR-TB treatment and the position of this compound, the following diagrams are provided.
Caption: Logical relationship of this compound to first and second-line TB drugs.
The diagram above illustrates that while this compound is indicated for MDR-TB and is a derivative of the first-line drug isoniazid, its comparative standing among the established second-line drugs is unclear due to a lack of data.
Caption: Postulated mechanism of action of this compound.
This diagram shows the proposed mechanism of action for this compound, which involves its activation within the bacterium and subsequent inhibition of mycolic acid synthesis, ultimately leading to the death of the tuberculosis bacillus.
Conclusion
For researchers, scientists, and drug development professionals, the case of this compound highlights a significant gap in the historical and current literature on anti-tuberculosis agents. While it is categorized as a second-line drug, the lack of direct, quantitative comparisons with modern therapeutics makes it impossible to determine its relative efficacy and safety. Future research, including in vitro susceptibility studies and preclinical animal model experiments, would be necessary to elucidate the potential role, if any, of this compound in the contemporary treatment of MDR-TB. Until such data becomes available, its place in the therapeutic arsenal remains undefined.
References
- 1. [THE COMPARATIVE EFFECT OF INH, PHTHIVAZID AND METAZID ON VITAMIN B-6 EXCRETION IN TUBERCULOSIS PATIENTS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. documentsdelivered.com [documentsdelivered.com]
The Untapped Potential of Ftivazide: A Call for Synergistic Exploration Against Microbial Resistance
Despite its established role in the arsenal against tuberculosis, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of the synergistic effects of Ftivazide when combined with other antimicrobial agents. While combination therapy is a cornerstone of effective antimicrobial treatment, particularly in the context of drug-resistant pathogens, specific data from in vitro or in vivo studies detailing the synergistic interactions of this compound are not publicly available. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's mechanism of action, the established methodologies for assessing antimicrobial synergy, and a proposed workflow for future investigations into its potential as a synergistic partner.
Understanding the Mechanism of Action: A Basis for Potential Synergy
This compound, a derivative of isoniazid, exerts its antimicrobial activity primarily against Mycobacterium tuberculosis. Its mechanism of action is centered on the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2]
Proposed Mechanism of Action of this compound:
Caption: Proposed mechanism of action for this compound.
This targeted disruption of the cell wall synthesis pathway suggests that this compound could exhibit synergistic effects with antimicrobial agents that have different mechanisms of action. For instance, drugs that inhibit protein synthesis (e.g., aminoglycosides, macrolides), DNA replication (e.g., fluoroquinolones), or RNA synthesis (e.g., rifampicin) could create a multi-pronged attack, leading to enhanced bactericidal activity and a lower likelihood of resistance development.
Experimental Protocols for Assessing Antimicrobial Synergy
To investigate the potential synergistic effects of this compound, standardized in vitro methods are employed. The following are detailed methodologies for two of the most common approaches.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism between two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the second antimicrobial agent are prepared and serially diluted.
-
Microtiter Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in one dimension (e.g., horizontally), and dilutions of the second agent are added in the other dimension (e.g., vertically). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Assay
The time-kill assay provides a dynamic picture of the antimicrobial interaction over time and can distinguish between bactericidal and bacteriostatic effects.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.
-
Exposure to Antimicrobial Agents: The bacterial culture is aliquoted into separate tubes containing:
-
No drug (growth control)
-
This compound alone (at a specific concentration, e.g., MIC)
-
The second antimicrobial agent alone (at a specific concentration, e.g., MIC)
-
A combination of this compound and the second agent (at the same concentrations)
-
-
Incubation and Sampling: The tubes are incubated, and samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar medium.
-
Data Analysis: The results are plotted as the log10 of the colony-forming units per milliliter (CFU/mL) versus time.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
A Proposed Workflow for Investigating this compound Synergy
The following diagram illustrates a logical workflow for systematically screening and evaluating the synergistic potential of this compound with other antimicrobial agents.
Caption: A proposed workflow for synergy studies.
Conclusion and Future Directions
The exploration of synergistic antimicrobial combinations is a critical strategy in the fight against infectious diseases. While this compound remains a valuable anti-tuberculosis agent, the lack of data on its synergistic potential represents a missed opportunity. The methodologies and workflow outlined in this guide provide a clear path for future research. Systematic investigation into the synergistic effects of this compound with other antimicrobials could unlock new therapeutic strategies, potentially leading to more effective treatment regimens, reduced treatment durations, and a lower propensity for the development of drug resistance. Such studies are imperative to fully realize the therapeutic potential of this compound in an era of increasing antimicrobial resistance.
References
Ftivazide in MDR-TB Therapy: A Comparative Analysis of Long-Term Outcomes and Mechanisms
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health, necessitating the development and evaluation of novel therapeutic agents. Ftivazide, a compound belonging to the thiosemicarbazone class of drugs, has been utilized in the treatment of MDR-TB, particularly in regions where it is more readily available.[1] This guide provides a comparative analysis of this compound with other critical second-line anti-tubercular agents—Bedaquiline, Pretomanid, Linezolid, and Delamanid—focusing on long-term treatment outcomes, mechanisms of action, and available experimental data.
While extensive long-term, head-to-head comparative clinical trial data for this compound is limited in the public domain, this guide synthesizes the available information to provide a valuable resource for researchers, scientists, and drug development professionals.
Comparative Efficacy and Long-Term Outcomes
The primary goal of MDR-TB treatment is to achieve a durable cure, preventing relapse and mortality. The World Health Organization (WHO) defines treatment success as the sum of "cured" and "treatment completed." Long-term follow-up is crucial to assess the true effectiveness of a regimen.
Due to a lack of large-scale, long-term clinical trial data for this compound-containing regimens, a direct statistical comparison with newer agents is not feasible. The following tables summarize the available long-term outcome data for various MDR-TB treatment regimens, including those containing the comparator drugs. It is important to note that these outcomes are from different studies with varying patient populations and background regimens, and therefore should not be interpreted as a direct comparison.
Table 1: Summary of Long-Term Treatment Outcomes in MDR-TB Patients for Various Regimens
| Treatment Regimen/Drug | Study/Trial | Treatment Success Rate (%) | Mortality Rate (%) | Relapse Rate (%) | Lost to Follow-up (%) |
| This compound | Data not available from large-scale, long-term clinical trials | - | - | - | - |
| Bedaquiline-containing | Retrospective Cohort | 52.9% (cured) + 20% (completed) = 72.9% | 14.2% | Not Reported | 11.6% |
| Delamanid-containing (≥6 months) | Observational Study | 74.5% (favourable outcome) | 1.0% | Not Reported | Not Reported |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | Nix-TB Trial | 90% (favourable outcome at 6 months post-treatment) | 8% | 2% | 0% |
| Linezolid-containing | Systematic Review & Meta-Analysis | 77.36% | Not Reported | Not Reported | Not Reported |
| Standardized Treatment Regimen (pre-newer drugs) | Retrospective Study | 66% (among retreatment cases) | 46% (among retreatment cases) | 66% (among retreatment cases) | Not Reported |
Note: The data presented are from various studies and are not from direct head-to-head comparative trials. Treatment success definitions and follow-up durations may vary between studies.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets and pathways of anti-TB drugs is critical for rational drug design and combination therapy. The following is a comparative summary of the mechanisms of action for this compound and its comparators.
This compound: this compound is believed to be a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This disruption of the cell wall's integrity leads to bacterial cell death.
Bedaquiline: This diarylquinoline specifically targets the ATP synthase enzyme in Mycobacterium tuberculosis, inhibiting the production of ATP, the primary energy currency of the cell.[2] This unique mechanism is effective against both replicating and dormant bacilli.
Pretomanid: A nitroimidazole, Pretomanid is a prodrug that is activated within the mycobacterium. Its activated form generates reactive nitrogen species, including nitric oxide, which are toxic to the bacteria. It also inhibits mycolic acid synthesis.[3][4]
Linezolid: As an oxazolidinone antibiotic, Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[5][6][7]
Delamanid: Another nitroimidazole, Delamanid is also a prodrug that, upon activation, inhibits the synthesis of mycolic acids (methoxy- and keto-mycolic acid).[8][9][10]
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action for each drug.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Bedaquiline.
Caption: Dual mechanism of action for Pretomanid.
Caption: Mechanism of action for Linezolid.
Caption: Mechanism of action for Delamanid.
Experimental Protocols
Phase I: Safety and Pharmacokinetics
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers or patients.
-
Methodology: Single and multiple ascending dose studies. Blood and urine samples are collected at regular intervals to determine drug concentrations, half-life, and metabolism. Vital signs and adverse events are closely monitored.
Phase II: Dose-Ranging and Early Bactericidal Activity
-
Objective: To determine the optimal dose and to evaluate the early bactericidal activity of the drug.
-
Methodology: Patients with pulmonary TB are randomized to receive different doses of the investigational drug for a short period (e.g., 7-14 days). Sputum samples are collected daily to measure the decline in colony-forming units (CFU) of M. tuberculosis.
Phase III: Efficacy and Safety in a Larger Population
-
Objective: To demonstrate the efficacy and safety of the new drug as part of a combination regimen compared to a standard of care regimen.
-
Methodology: A large, multicenter, randomized, controlled trial. Patients with MDR-TB are randomized to receive either the investigational regimen or the standard of care. The primary endpoint is typically the proportion of patients with a favorable outcome (cured or treatment completed) at a specific time point after treatment completion (e.g., 12 or 24 months). Secondary endpoints include time to sputum culture conversion, mortality, and the incidence of adverse events.
Workflow for a Typical Phase III MDR-TB Clinical Trial
Caption: Generalized workflow of a Phase III clinical trial for MDR-TB.
Conclusion
This compound represents an older generation of anti-tubercular drugs with a mechanism targeting mycolic acid synthesis. While it has been used in the treatment of MDR-TB, there is a notable lack of robust, publicly available long-term clinical trial data to allow for a direct and comprehensive comparison with newer, more potent agents like Bedaquiline, Pretomanid, and Delamanid. These newer drugs, with their novel mechanisms of action, have demonstrated high efficacy rates in recent clinical trials, particularly when used in combination regimens.
For researchers and drug development professionals, the data gap on this compound highlights the need for further well-designed studies to ascertain its place in the modern MDR-TB treatment landscape. In contrast, the wealth of data on Bedaquiline, Pretomanid, Linezolid, and Delamanid provides a strong evidence base for their continued use and for the development of future all-oral, shorter, and more effective MDR-TB regimens. Future research should focus on head-to-head comparisons of novel regimens to optimize treatment strategies for this challenging disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sustained treatment success at 12 months for drug-resistant TB patients on concomitant bedaquiline-delamanid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term treatment outcomes in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term follow-up of persons diagnosed with multidrug-resistant TB in Chennai, India, 2013–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment outcomes among patients with multidrug-resistant tuberculosis: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Follow-Up of Patients with Multidrug Resistant Tuberculosis Four Years after Standardized First-Line Drug Treatment | PLOS One [journals.plos.org]
- 9. Long-term follow-up for multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news.harvard.edu [news.harvard.edu]
Validating Novel Biomarkers for Ftivazide Treatment Response in Multi-Drug Resistant Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating novel biomarkers of treatment response to Ftivazide, a critical second-line anti-tuberculosis agent. Given the limited specific biomarker data for this compound, this document outlines the current landscape of treatment monitoring for multi-drug resistant tuberculosis (MDR-TB) by comparing established and investigational biomarkers for other key second-line drugs, including bedaquiline, linezolid, and delamanid. This guide serves as a roadmap for designing and implementing studies to validate similar biomarkers for this compound, thereby enabling a more personalized and effective approach to MDR-TB treatment.
Introduction to this compound and the Need for Treatment Response Biomarkers
This compound is a second-line anti-tuberculosis drug primarily used in the treatment of multi-drug-resistant tuberculosis (MDR-TB). Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall. As a prodrug, this compound requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Resistance to this compound can emerge through mutations in the katG and inhA genes.
Effective monitoring of MDR-TB treatment is crucial for optimizing patient outcomes and preventing the further development of drug resistance. Traditional methods, such as sputum smear microscopy and culture conversion, are slow and may not accurately reflect the patient's response in a timely manner. Therefore, there is a pressing need for sensitive and specific biomarkers that can provide early indications of treatment efficacy.
Comparative Landscape of Biomarkers for Second-Line Anti-TB Drugs
While specific biomarker data for this compound is scarce, research into other second-line drugs for MDR-TB offers valuable insights into potential candidates for validation. The following table summarizes key biomarkers and their observed changes in response to treatment with bedaquiline, linezolid, and delamanid.
Table 1: Comparison of Treatment Response Biomarkers for Second-Line MDR-TB Drugs
| Biomarker Category | Biomarker | Bedaquiline | Linezolid | Delamanid | Proposed Validation for this compound |
| Host Inflammatory Markers | C-Reactive Protein (CRP) | Significant decrease observed with treatment.[1][2][3] | Decrease in CRP levels reported.[4] | Studies have shown dynamic changes in CRP levels during treatment.[5] | Evaluate serial CRP levels in patients undergoing this compound-based regimens. |
| Interleukin-6 (IL-6) | Bedaquiline may exert immunomodulatory effects by inducing high-level Th1 cytokine expression.[6] | Baseline IL-6 has been identified as a biomarker for unfavorable tuberculosis treatment outcomes.[7][8][9] | Changes in IL-6 levels could be indicative of treatment response. | Measure pre-treatment and on-treatment IL-6 levels to correlate with clinical outcomes. | |
| Interferon-gamma Inducible Protein 10 (IP-10) | Not well-documented in specific response to bedaquiline. | Not well-documented in specific response to linezolid. | Not well-documented in specific response to delamanid. | Assess IP-10 as a potential marker of mycobacterial clearance and immune response. | |
| Tumor Necrosis Factor-alpha (TNF-α) | Bedaquiline may induce high-level Th1 cytokine expression, including TNF-α.[6] | Limited specific data on TNF-α changes with linezolid treatment. | Limited specific data on TNF-α changes with delamanid treatment. | Monitor TNF-α levels to understand the immunomodulatory effects of this compound. | |
| Microbiological Markers | Sputum Culture Conversion (SCC) | Addition of bedaquiline to second-line regimens improves culture conversion rates.[10] | Sputum culture conversion is a key efficacy endpoint. | Delamanid treatment has shown promising results in time to sputum-culture conversion.[11] | Determine the rate and time to SCC in this compound-containing regimens.[12][13][14][15][16] |
| Molecular Bacterial Load (e.g., MTB-DNA) | Not a primary reported endpoint in major studies. | Not a primary reported endpoint in major studies. | Not a primary reported endpoint in major studies. | Utilize qPCR to quantify changes in mycobacterial DNA in sputum as a rapid indicator of bactericidal activity. | |
| Radiological Markers | Chest X-ray/CT Scan | Improvement in radiological findings is a secondary endpoint. | Radiological improvement is monitored throughout treatment.[17] | Radiological improvement is monitored throughout treatment.[17] | Systematically evaluate changes in chest imaging to correlate with clinical and microbiological responses.[18][19] |
| Drug-Specific Markers | Drug Resistance Mutations (katG, inhA) | N/A | N/A | N/A | Monitor for the emergence of katG and inhA mutations during treatment as an indicator of developing resistance. |
Proposed Experimental Protocols for Validating this compound Biomarkers
To validate the aforementioned biomarkers for this compound treatment response, the following detailed experimental protocols are proposed.
Quantification of Host Inflammatory Markers
Objective: To measure the levels of CRP, IL-6, IP-10, and TNF-α in patient serum or plasma.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Preparation:
-
Collect 5-10 mL of whole blood from patients at baseline (pre-treatment), and at specified time points during treatment (e.g., weeks 2, 4, 8, and end of treatment).
-
For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 1,000-2,000 x g for 15 minutes.
-
Aliquot and store serum/plasma at -80°C until analysis.
-
-
ELISA Procedure (General Protocol):
-
Use commercially available ELISA kits for human CRP, IL-6, IP-10, and TNF-α.
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples at the dilutions recommended by the kit manufacturer.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add 100 µL of the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add 50-100 µL of stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the biomarkers in the samples by plotting a standard curve.
-
Quantification of Mycobacterial Load
Objective: To measure the change in Mycobacterium tuberculosis DNA in sputum samples.
Methodology: Quantitative Polymerase Chain Reaction (qPCR)
-
Sputum Sample Processing:
-
Collect sputum samples from patients at baseline and throughout treatment.
-
Decontaminate and liquefy the sputum using standard methods (e.g., N-acetyl-L-cysteine-sodium hydroxide).
-
Pellet the mycobacteria by centrifugation.
-
-
DNA Extraction:
-
Extract DNA from the mycobacterial pellet using a commercial DNA extraction kit or a validated in-house method.
-
-
qPCR Assay:
-
Use primers and probes specific for a stable M. tuberculosis genetic target (e.g., IS6110 or rpoB).
-
Prepare a reaction mixture containing qPCR master mix, primers, probe, and template DNA.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Generate a standard curve using known concentrations of M. tuberculosis DNA to quantify the bacterial load in the samples.
-
Express the results as the number of mycobacterial genomes per milliliter of sputum.
-
Assessment of this compound Resistance
Objective: To detect mutations in the katG and inhA genes associated with this compound resistance.
Methodology: DNA Sequencing or Western Blot
-
DNA Sequencing:
-
Extract mycobacterial DNA from sputum samples as described above.
-
Amplify the katG and inhA genes using PCR.
-
Sequence the PCR products using Sanger or next-generation sequencing.
-
Compare the sequences to a wild-type reference to identify mutations.
-
-
Western Blot for KatG Protein:
-
Prepare whole-cell protein lysates from M. tuberculosis isolates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for KatG.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate. The absence or altered size of the KatG protein can indicate a mutation.
-
Visualizing Pathways and Workflows
This compound's Mechanism of Action and Resistance
Caption: this compound's mechanism of action and resistance pathways.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating novel biomarkers for this compound.
Conclusion
The validation of novel biomarkers for this compound treatment response is a critical step towards personalized medicine for MDR-TB. While direct comparative data for this compound is currently lacking, the established biomarkers for other second-line anti-TB drugs provide a strong foundation for future research. By implementing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate host inflammatory markers, mycobacterial load, and drug resistance markers in patients receiving this compound. The identification of reliable biomarkers will not only facilitate the optimization of individual treatment regimens but also accelerate the development of new and more effective therapies for this challenging disease.
References
- 1. Trends in C-Reactive Protein, D-Dimer, and Fibrinogen during Therapy for HIV-Associated Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reduction of blood C-reactive protein concentration complements the resolution of sputum bacillary load in patients on anti-tuberculosis therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baseline IL-6 is a biomarker for unfavorable tuberculosis treatment outcomes: a multi-site discovery and validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baseline IL-6 is a biomarker for unfavourable tuberculosis treatment outcomes: a multisite discovery and validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Bedaquiline, Pyrazinamide, Levofloxacin, Linezolid, and Clofazimine Second-line Regimen for Tuberculosis Displays Similar Early Bactericidal Activity as the Standard Rifampin-Based First-line Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent evidence on delamanid use for rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sputum bacteriology conversion and treatment outcome of patients with multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Time to sputum culture conversion and its associated factors among drug-resistant tuberculosis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contribution of imaging in the management of resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical and imaging features of drug-susceptible and multidrug-resistant TB in Korean adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnsbm.org [jnsbm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
